Product packaging for 2,6-Difluoro-3-methylbenzoic acid(Cat. No.:CAS No. 32890-88-3)

2,6-Difluoro-3-methylbenzoic acid

Cat. No.: B1304713
CAS No.: 32890-88-3
M. Wt: 172.13 g/mol
InChI Key: QZIVNVIPFGKDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B1304713 2,6-Difluoro-3-methylbenzoic acid CAS No. 32890-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVNVIPFGKDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378907
Record name 2,6-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-88-3
Record name 2,6-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIFLUORO-3-METHYLBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Difluoro-3-methylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid, identified by the CAS number 32890-88-3 , is a fluorinated aromatic carboxylic acid.[1][2] This class of compounds, characterized by the presence of fluorine atoms on the benzene ring, is of significant interest in medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound as a valuable building block in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.

PropertyValueReferences
CAS Number 32890-88-3[1][2]
Molecular Formula C₈H₆F₂O₂[1][2][3]
Molecular Weight 172.13 g/mol [1][2]
Appearance White to off-white powder or solid[3]
Melting Point 138-142 °C[3]
Boiling Point 246.4 °C[3]
Density 1.359 g/cm³[3]
InChI Key QZIVNVIPFGKDQE-UHFFFAOYSA-N[2][3]
SMILES CC1=C(C(=C(C=C1)F)C(=O)O)F[2]

Synthesis and Experimental Protocols

The proposed synthetic workflow involves the deprotonation of 2,6-difluorotoluene at the position ortho to the methyl group, facilitated by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid functionality.

G Proposed Synthesis of this compound cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Carboxylation 2_6_Difluorotoluene 2,6-Difluorotoluene Aryllithium_Intermediate Aryllithium Intermediate 2_6_Difluorotoluene->Aryllithium_Intermediate Deprotonation Organolithium_Base n-Butyllithium in THF -78 °C Carbon_Dioxide Carbon Dioxide (CO₂) Final_Product This compound Aryllithium_Intermediate->Final_Product Quenching Acid_Workup Aqueous Acid Workup (e.g., HCl) Final_Product->Acid_Workup Protonation

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-difluorotoluene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the aryllithium intermediate.

  • Carboxylation: The reaction mixture is then poured over a slurry of freshly crushed dry ice (solid carbon dioxide).

  • Workup and Isolation: After the excess dry ice has sublimed, the reaction is quenched with water. The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material, and then acidified with concentrated hydrochloric acid. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis.[3] Its structural features, namely the carboxylic acid group and the difluorinated aromatic ring, make it a versatile scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The carboxylic acid moiety serves as a convenient handle for various chemical transformations, including amidation, esterification, and reduction. The fluorine atoms can enhance the pharmacological properties of a final drug candidate by improving its metabolic stability, increasing its binding affinity to target proteins, and modulating its lipophilicity for better cell membrane permeability.

While specific examples of marketed drugs derived from this compound are not publicly documented, it is plausible that this compound is employed in the discovery and development phases for various therapeutic areas. Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer properties.

G Role as a Building Block in Drug Discovery cluster_synthesis Chemical Synthesis Building_Block This compound Amidation Amidation Building_Block->Amidation Esterification Esterification Building_Block->Esterification Other_Transformations Other Transformations Building_Block->Other_Transformations Library_of_Derivatives Library of Novel Derivatives Amidation->Library_of_Derivatives Esterification->Library_of_Derivatives Other_Transformations->Library_of_Derivatives Biological_Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library_of_Derivatives->Biological_Screening Lead_Compound Identification of Lead Compounds Biological_Screening->Lead_Compound

Caption: Potential workflow for utilizing this compound in drug discovery.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data on the biological activities of this compound or its involvement in any particular signaling pathways. The biological effects of this compound would likely be context-dependent and would be determined by the nature of the larger molecule into which it is incorporated.

Research on other fluorinated benzoic acid derivatives has shown a wide range of biological activities, and it is conceivable that derivatives of this compound could be investigated for similar properties. However, any such activities would need to be determined through dedicated biological screening and pharmacological studies.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While detailed information on its synthesis and specific applications is limited in the public domain, its chemical structure suggests significant potential for the creation of novel molecules with desirable biological and physicochemical properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoro-3-methylbenzoic acid (CAS No: 32890-88-3), a key building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). Understanding these properties is critical for its effective application in research and development, particularly in drug discovery and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1][3]
Melting Point 138-142 °C[2]
Boiling Point 246.4 °C[2]
Density 1.359 g/cm³[2]
logP (XLogP3) 1.97140[2]
Flash Point 102.8 °C[2]
Refractive Index 1.511[2]
pKa Not experimentally determined in the reviewed literature.
Solubility Specific quantitative data not available in the reviewed literature.
InChI Key QZIVNVIPFGKDQE-UHFFFAOYSA-N[3]
Appearance Solid, Powder

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducing and verifying data. The following sections describe standard experimental protocols applicable to a compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to compact the material to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Approximate Determination: Conduct an initial rapid heating run (e.g., 10-20°C per minute) to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2°C per minute).

  • Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions. This is a vital parameter for pre-formulation studies in drug development.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 for biopharmaceutical classification) or organic solvents.[4]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration through a suitable membrane filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or µg/mL.

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations. While computational methods exist for predicting pKa, experimental determination remains the gold standard.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent mixture (if necessary due to low aqueous solubility) and water to create a solution of known concentration (e.g., 0.01 M).

  • Titrator Calibration: Calibrate a pH meter/potentiometric titrator using standard pH buffers (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption and distribution.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_start Input cluster_properties Property Determination cluster_analysis Data Analysis & Reporting start Synthesized & Purified Compound mp Melting Point (Purity Check) start->mp sol Aqueous Solubility (Shake-Flask) start->sol pka pKa (Potentiometric Titration) start->pka logp logP (Shake-Flask) start->logp other Other Properties (Density, Refractive Index, etc.) start->other analysis Compile & Analyze Data mp->analysis sol->analysis pka->analysis logp->analysis other->analysis report Generate Technical Report & Whitepaper analysis->report

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic and Spectrometric Analysis of 2,6-Difluoro-3-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data for 2,6-difluoro-3-methylbenzoic acid (CAS No: 32890-88-3). Due to the limited availability of public experimental data for this specific compound, this document combines experimental Infrared (IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to offer a comprehensive analytical overview.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Interpretation of the Absorption Band
2920 - 3200O-H stretch (carboxylic acid), broad
1700 - 1725C=O stretch (carboxylic acid)
1600 - 1620C=C stretch (aromatic ring)
1470 - 1490C-H bend (methyl group)
1200 - 1300C-O stretch (carboxylic acid)
1000 - 1100C-F stretch

Table 2: Predicted ¹H NMR Spectral Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4m1HAr-H
~6.9 - 7.1t1HAr-H
~2.3s3H-CH₃
~11.0 - 13.0br s1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

Chemical Shift (δ, ppm)Assignment
~165C =O
~160 (dd)C -F
~158 (dd)C -F
~130Ar-C
~125Ar-C
~115 (t)Ar-C
~112 (t)Ar-C
~15-C H₃

Table 4: Predicted Mass Spectrometry (MS) Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

m/zInterpretation
172.03[M]⁺ (Molecular Ion)
155.03[M-OH]⁺
127.03[M-COOH]⁺

Experimental Protocols

As specific experimental protocols for the spectral analysis of this compound are not publicly available, the following are general methodologies for acquiring NMR, IR, and MS data for a solid organic compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic functional group absorptions.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR 1H NMR Data (Proton Environment) NMR->H_NMR C_NMR 13C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Fragmentation) MS->MS_Data Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Technical Guide: Solubility of 2,6-Difluoro-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Difluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for synthesis, purification, crystallization, and formulation development. This guide outlines the methodologies for determining the solubility of this compound and provides a template for the systematic presentation of solubility data.

Physicochemical Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 32890-88-3[2][3]

  • Molecular Formula: C₈H₆F₂O₂[1][3]

  • Molecular Weight: 172.13 g/mol [1][3]

  • Melting Point: 138-142 °C[2]

Solubility Data

The solubility of a compound is dependent on the solute, the solvent, temperature, and pressure. For drug development and process chemistry, it is crucial to have quantitative data on solubility in a range of solvents. The following table provides a template for presenting such data, which should be populated with experimentally determined values.

Table 1: Illustrative Template for Solubility of this compound

SolventTemperature (K)Mole Fraction (x₁)Solubility ( g/100 g solvent)
e.g., Acetone298.15Data to be determinedData to be determined
e.g., Ethanol298.15Data to be determinedData to be determined
e.g., Ethyl Acetate298.15Data to be determinedData to be determined
e.g., Toluene298.15Data to be determinedData to be determined
e.g., Acetonitrile298.15Data to be determinedData to be determined
e.g., Methanol298.15Data to be determinedData to be determined
e.g., 2-Propanol298.15Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal equilibrium method followed by gravimetric or chromatographic analysis.

4.1. Materials

  • This compound (purity > 99%)

  • Organic solvents (analytical or HPLC grade)

  • Thermostatic shaker or water bath with temperature control (± 0.1 K)

  • Analytical balance (readability ± 0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system (optional, for concentration-based analysis)

4.2. Procedure: Isothermal Equilibrium Method

  • Sample Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

  • Sampling and Analysis:

    • Gravimetric Method: A known mass of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe and transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not sublime the solute. The mass of the residual solid is determined.

    • Chromatographic Method (HPLC): A known volume of the clear supernatant is withdrawn, filtered, and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated HPLC method.

  • Calculation of Solubility:

    • Mole Fraction (x₁): The mole fraction is calculated using the masses and molar masses of the solute and the solvent.

    • Mass Solubility ( g/100 g solvent): This is calculated directly from the masses of the dissolved solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known mass of solvent B Agitate in a thermostatic shaker at constant temperature until equilibrium A->B C Allow solid to settle or centrifuge at experimental temperature B->C D Withdraw a known mass/volume of the clear supernatant C->D E Determine solute mass via gravimetry (solvent evaporation) D->E F Determine concentration via HPLC D->F G Calculate Solubility (Mole Fraction, g/100g solvent) E->G F->G

Caption: Workflow for the experimental determination of solubility.

References

Unraveling the Structural Architecture: A Technical Guide to 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physicochemical properties, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the available information regarding the crystal structure of this compound. While a definitive experimental crystal structure has not been publicly reported, this document outlines the known properties of the compound, details the experimental and theoretical methodologies for crystal structure determination, and presents data from the closely related compound, 2,6-difluorobenzoic acid, as a valuable proxy.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These data are essential for its handling, characterization, and formulation.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂PubChem[1]
Molecular Weight 172.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 32890-88-3Sigma-Aldrich[2]
Physical Form Solid-PowderSigma-Aldrich[2]
Boiling Point 138-142 °CSigma-Aldrich[2]
Purity 97%Sigma-Aldrich[2]

Methodologies for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. In the absence of an experimental structure for the title compound, the detailed protocol for the closely related 2,6-difluorobenzoic acid provides a representative experimental workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2,6-Difluorobenzoic Acid

The following protocol is based on the published study of 2,6-difluorobenzoic acid.[3]

  • Crystal Growth : Colorless needle-like crystals of 2,6-difluorobenzoic acid were grown from a methanol solution at room temperature.[3]

  • Data Collection : A suitable crystal was mounted on a Bruker APEXII DUO CCD diffractometer. Data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[3]

  • Structure Solution and Refinement : The structure was solved using direct methods with the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined freely.[3]

G cluster_workflow Experimental Workflow: X-ray Crystallography synthesis Synthesis of This compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection diffraction_exp X-ray Diffraction Experiment (Data Collection) crystal_selection->diffraction_exp structure_solution Structure Solution (e.g., Direct Methods, Patterson function) diffraction_exp->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation database_deposition Deposition in Crystallographic Database (e.g., CCDC) validation->database_deposition

A general workflow for determining a crystal structure using X-ray crystallography.
Crystallographic Data for 2,6-Difluorobenzoic Acid

The crystallographic data for 2,6-difluorobenzoic acid offers insight into the likely structural parameters for this compound.[3]

Parameter2,6-Difluorobenzoic Acid
Formula C₇H₄F₂O₂
Molecular Weight 158.10
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.6517 (4)
b (Å) 14.1214 (15)
c (Å) 12.2850 (13)
β (°) 95.651 (3)
Volume (ų) 630.42 (12)
Z 4
Temperature (K) 100
Radiation Mo Kα
R-factor 0.049

In the crystal structure of 2,6-difluorobenzoic acid, molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[3] These dimers are further linked into sheets by C—H⋯F hydrogen bonds.[3] The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°.[3]

Theoretical Approaches to Crystal Structure Prediction

In the absence of experimental data, computational methods are invaluable for predicting the crystal structure of organic molecules. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Computational Protocol for Crystal Structure Prediction

A typical workflow for predicting the crystal structure of a molecule like this compound would involve the following steps:

  • Conformational Analysis : Identify the low-energy gas-phase conformers of the molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[4][5]

  • Crystal Packing Prediction : Generate a large number of plausible crystal packing arrangements using algorithms that consider various space groups and unit cell parameters.

  • Lattice Energy Minimization : Optimize the geometry of the generated crystal structures and rank them based on their lattice energies, often calculated using dispersion-corrected DFT (DFT-D).

  • Refinement and Analysis : Further refine the most stable predicted structures and analyze their structural features and intermolecular interactions.

Studies on similar fluorinated benzoic acids have shown that DFT calculations can successfully predict molecular conformations and shed light on the interplay of intermolecular forces that govern crystal packing.[4][5]

G cluster_workflow Logical Workflow: Theoretical Crystal Structure Prediction molecular_structure Define Molecular Structure of This compound conformer_search Gas-Phase Conformational Search (e.g., DFT) molecular_structure->conformer_search packing_generation Generation of Trial Crystal Packings conformer_search->packing_generation lattice_energy_minimization Lattice Energy Minimization (e.g., DFT-D) packing_generation->lattice_energy_minimization ranking Rank Structures by Stability lattice_energy_minimization->ranking analysis Analysis of Predicted Structures (e.g., PXRD simulation, intermolecular interactions) ranking->analysis comparison Comparison with Experimental Data (if available) analysis->comparison

A logical workflow for the theoretical prediction of a crystal structure.

Conclusion

While an experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides a comprehensive framework for understanding its structural aspects. The physicochemical properties have been summarized, and a detailed experimental protocol for a closely related molecule, 2,6-difluorobenzoic acid, has been presented as a practical example of how such a structure would be determined. The crystallographic data for this analogue suggests that hydrogen bonding and halogen interactions are likely to be key features in the crystal packing of this compound. Furthermore, established theoretical methods, such as DFT, offer a robust pathway to predict and analyze its crystal structure. For drug development and materials science applications, either an experimental determination of the crystal structure or a thorough computational study is highly recommended to fully elucidate the three-dimensional arrangement and intermolecular interactions of this compound.

References

Theoretical Studies on the Electronic Properties of 2,6-Difluoro-3-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 2,6-difluoro-3-methylbenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established computational methodologies used for analyzing similar substituted benzoic acids. By applying these theoretical protocols, researchers can gain insights into the molecule's structural stability, electronic reactivity, and potential applications in drug design and materials science. This guide details the theoretical basis of Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, and molecular electrostatic potential mapping. All quantitative data presented herein are illustrative and derived from typical results for analogous compounds, structured in tables for clarity. Furthermore, this guide employs Graphviz diagrams to visualize key concepts and workflows, providing a clear roadmap for future computational investigations.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold is expected to significantly influence its electronic properties, such as its acidity, reactivity, and intermolecular interactions.[1][2][3] Understanding these properties at a molecular level is crucial for its potential applications in medicinal chemistry as a scaffold for drug candidates and in materials science for the development of novel functional materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the electronic structure and properties of molecules.[4][5] This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic characteristics of organic molecules.[5][6] The insights gained from such theoretical analyses can guide experimental efforts and accelerate the discovery and development of new chemical entities.

Theoretical and Computational Methodologies

The following protocols describe the standard computational procedures for investigating the electronic properties of substituted benzoic acids. These methodologies are based on well-established practices in computational chemistry.[5][6]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry.

  • Software: Gaussian 16 suite of programs is a standard choice for such calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for organic molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.[5][6]

  • Procedure:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization calculation is performed without any symmetry constraints.

    • The convergence to a true energy minimum is confirmed by performing a frequency calculation, which should yield no imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and distribution provide insights into the molecule's reactivity.

  • Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the output of the optimized geometry calculation.

  • Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

  • Calculation: The MEP is calculated from the results of the DFT calculation.

  • Visualization: The MEP is mapped onto the van der Waals surface of the molecule.

    • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack.

    • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around hydrogen atoms) and are susceptible to nucleophilic attack.

    • Green regions: Represent neutral electrostatic potential.

Illustrative Results and Discussion

The following tables present hypothetical, yet representative, quantitative data for this compound, based on the methodologies described above and typical values for similar compounds.

Optimized Geometry

The optimized geometry would reveal the precise bond lengths and angles, which are influenced by the electronic effects of the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond Lengths (Å) C-C (ring)1.39 - 1.41
C-F1.35
C-C (methyl)1.51
C-C (carboxyl)1.49
C=O1.22
C-O1.35
O-H0.97
**Bond Angles (°) **C-C-C (ring)118 - 122
F-C-C117 - 119
C-C-CH3121
C-C-COOH120
O=C-O123
Frontier Molecular Orbitals

The FMO analysis provides insights into the molecule's electronic transitions and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties

PropertyHypothetical Value
EHOMO -6.5 eV
ELUMO -1.2 eV
Energy Gap (ΔE) 5.3 eV
Ionization Potential (I ≈ -EHOMO) 6.5 eV
Electron Affinity (A ≈ -ELUMO) 1.2 eV
Electronegativity (χ = (I+A)/2) 3.85 eV
Chemical Hardness (η = (I-A)/2) 2.65 eV
Chemical Softness (S = 1/2η) 0.19 eV-1
Electrophilicity Index (ω = χ²/2η) 2.79 eV

The HOMO is expected to be localized primarily on the benzene ring and the carboxylic acid group, indicating these are the primary sites for electron donation. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing fluorine atoms, suggesting these are the regions susceptible to accepting electrons.

Molecular Electrostatic Potential

The MEP map would visually represent the charge distribution across the molecule. The most negative potential (red) would be expected around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic attack. The most positive potential (blue) would likely be located on the acidic proton of the carboxylic acid group, indicating its susceptibility to deprotonation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and procedural aspects of the theoretical studies.

cluster_0 Computational Workflow mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum opt_geom Optimized Geometry freq_calc->opt_geom No Imaginary Frequencies electronic_prop Electronic Property Calculations opt_geom->electronic_prop homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep MEP Analysis electronic_prop->mep data_analysis Data Analysis and Visualization homo_lumo->data_analysis mep->data_analysis

Caption: A typical workflow for the computational study of molecular electronic properties.

cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap.

cluster_mep Molecular Electrostatic Potential (MEP) Interpretation mep_surface MEP Surface red_region Red Region (Negative Potential) mep_surface->red_region green_region Green Region (Neutral Potential) mep_surface->green_region blue_region Blue Region (Positive Potential) mep_surface->blue_region electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the electronic properties of this compound. Through the application of Density Functional Theory, researchers can obtain valuable data on the molecule's optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. Although the quantitative data presented here are illustrative, they provide a realistic expectation of the outcomes of such a computational study. The provided workflows and conceptual diagrams serve as a practical guide for scientists and researchers in the fields of drug discovery and materials science to initiate and interpret theoretical investigations on this and similar molecules. Further computational and experimental studies are encouraged to validate and expand upon the theoretical framework presented in this guide.

References

Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two ortho-fluorine atoms to the carboxylic acid and a methyl group, imparts specific electronic and steric properties that are advantageous for designing bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this important chemical entity.

Discovery and Historical Context

While a definitive singular "discovery" paper for this compound (CAS No. 32890-88-3) is not readily apparent in a survey of seminal literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules gained significant momentum in the mid-20th century as researchers began to appreciate the profound effects of fluorination on chemical and biological properties, including metabolic stability and binding affinity.

The synthesis of specifically substituted fluorinated aromatics like this compound likely arose from the need for novel intermediates in the development of specialized chemicals. The detailed synthetic protocol available from various chemical resources, while not definitively traced to a single peer-reviewed publication, points to a rational design based on established organometallic reactions. The starting material, 2,4-difluorotoluene, became commercially available as the demand for fluorinated building blocks grew. The specific regioselectivity required to introduce the carboxyl group at the 3-position highlights an advanced understanding of directed ortho-metalation reactions.

While the initial specific applications remain somewhat obscure in the historical record, the compound's utility as a precursor to more complex molecules is evident from its inclusion in the catalogs of numerous chemical suppliers catering to the research and development sector. Its presence in these catalogs from the latter half of the 20th century onwards suggests its role as a key intermediate in proprietary drug discovery and agrochemical research programs.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
CAS Number 32890-88-3Sigma-Aldrich[1], Santa Cruz Biotechnology[2]
Molecular Formula C₈H₆F₂O₂Sigma-Aldrich[1], Santa Cruz Biotechnology[2]
Molecular Weight 172.13 g/mol Sigma-Aldrich[1], Santa Cruz Biotechnology[2]
Melting Point 138-142 °CEchemi[3]
Boiling Point 246.4 °CEchemi[3]
Density 1.359 g/cm³Echemi[3]
Flash Point 102.8 °CEchemi[3]
Refractive Index 1.511Echemi[3]

Experimental Protocols

The most commonly cited synthetic route to this compound involves the directed ortho-metalation of 2,4-difluorotoluene followed by carboxylation. A detailed experimental protocol is provided below, based on a method published by PrepChem.com.[4]

Synthesis of this compound from 2,4-Difluorotoluene [4]

Materials:

  • 2,4-Difluorotoluene (100 g, 0.78 mol)

  • Dry Tetrahydrofuran (THF) (500 ml)

  • n-Butyllithium (15% solution in hexane, 585 ml, 0.935 mol)

  • Powdered Carbon Dioxide (dry ice) (approx. 1000 g)

  • Diethyl Ether (approx. 100 ml)

  • 2N Sodium Hydroxide (250 ml)

  • Toluene

  • Concentrated Hydrochloric Acid

  • Chloroform

Procedure:

  • A flask equipped with a mechanical stirrer, dropping funnel, carbon dioxide condenser, and a gas inlet tube is charged with 100 g (0.78 mol) of 2,4-difluorotoluene and 500 ml of dry tetrahydrofuran.

  • The system is flushed with dry nitrogen and cooled to an internal temperature of -50°C using a carbon dioxide-acetone bath.

  • A 585 ml solution of 15% n-butyllithium in hexane (0.935 mol) is added dropwise to the flask, maintaining the temperature at -50°C. The solution will turn a dark red-purple color.

  • The reaction mixture is stirred at -50°C for approximately one hour.

  • The resulting solution is then poured onto a slurry of about 1000 g of powdered carbon dioxide in approximately 100 ml of diethyl ether.

  • The mixture is allowed to stand at room temperature for about 20 hours.

  • The residue is treated with 250 ml of 2N sodium hydroxide.

  • The aqueous layer is separated and washed with toluene to remove any unreacted starting material.

  • The aqueous layer is then acidified with concentrated hydrochloric acid, which results in the formation of a white precipitate.

  • The crude product is collected by filtration and recrystallized from hot chloroform to yield pure this compound.

Expected Yield and Purity: The reported melting point of the recrystallized product is 139°-140°C, indicating a high degree of purity.[4]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway A 2,4-Difluorotoluene C Lithiation A->C B n-Butyllithium (in THF, -50°C) B->C D Intermediate Lithium Salt C->D F Carboxylation D->F E Carbon Dioxide (CO₂) E->F G Crude Product F->G I This compound G->I H Acidification (HCl) H->I

Caption: Synthetic route to this compound.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow start Start step1 Reaction Setup: Charge flask with 2,4-difluorotoluene and THF start->step1 step2 Cooling to -50°C step1->step2 step3 Slow addition of n-Butyllithium step2->step3 step4 Stir for 1 hour at -50°C step3->step4 step5 Quench with powdered CO₂ step4->step5 step6 Workup: Add NaOH solution step5->step6 step7 Separate aqueous layer and wash with toluene step6->step7 step8 Acidify with HCl to precipitate product step7->step8 step9 Filter crude product step8->step9 step10 Recrystallize from chloroform step9->step10 end Pure this compound step10->end

Caption: Workflow for the synthesis and purification process.

Conclusion

This compound stands as a testament to the advancements in synthetic organofluorine chemistry. While its specific historical origins are not encapsulated in a single landmark publication, its synthesis is a classic example of modern synthetic methodology. The availability of this compound has provided chemists with a valuable tool for the construction of complex and biologically active molecules. The detailed synthetic protocol and compiled physicochemical data in this guide offer a solid foundation for researchers and drug development professionals working with this versatile building block. Further research into historical patent literature may yet uncover earlier, more specific applications and shed more light on the individuals and organizations that pioneered its use.

References

In-Depth Technical Guide: Reactivity and Stability of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,6-Difluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details its physical and chemical properties, outlines its reactivity in key chemical transformations such as acylation, esterification, and amidation, and discusses its stability under various conditions. Experimental protocols and quantitative data are presented to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 32890-88-3[3]
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance Solid-Powder
Melting Point 138-142 °C
Boiling Point 138-142 °C (decomposition)
InChI Key QZIVNVIPFGKDQE-UHFFFAOYSA-N

Reactivity Profile

The reactivity of this compound is primarily dictated by the carboxylic acid functional group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. The fluorine atoms increase the acidity of the carboxylic acid and influence the regioselectivity of electrophilic aromatic substitution reactions.

Acyl Chloride Formation

The carboxylic acid can be readily converted to the more reactive acyl chloride, 2,6-Difluoro-3-methylbenzoyl chloride (CAS 261763-39-7), which serves as a versatile intermediate for acylation reactions.[4]

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoyl chloride

A common method for this conversion involves reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

  • Reaction: C₈H₆F₂O₂ + SOCl₂ → C₈H₅ClF₂O + SO₂ + HCl

  • Procedure: A solution of 2,6-dichloro-4-methylbenzoic acid (as an analog) in thionyl chloride containing a catalytic amount of dimethylformamide is refluxed for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under vacuum to yield the crude acyl chloride.[5] A similar procedure can be applied to this compound.

Diagram of Acyl Chloride Formation Workflow

G A This compound C Reflux A->C B Thionyl Chloride (SOCl₂) + cat. DMF B->C D 2,6-Difluoro-3-methylbenzoyl chloride C->D E Distillation (Vacuum) D->E F Purified Acyl Chloride E->F

Caption: Workflow for the synthesis of 2,6-Difluoro-3-methylbenzoyl chloride.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The presence of two ortho-fluorine atoms can sterically hinder the carboxylic acid group, potentially requiring more forcing reaction conditions or specific catalysts for high yields.[7]

Experimental Protocol: Catalytic Esterification

A study on the esterification of various fluorinated benzoic acids using a Zr/Ti solid acid catalyst provides a relevant protocol.[7]

  • Reactants: this compound, Methanol

  • Catalyst: Zirconium-Titanium solid acid[7]

  • Procedure: A mixture of the benzoic acid, excess methanol, and the solid acid catalyst is refluxed for an extended period (e.g., 24 hours).[7] The catalyst is then removed by filtration, and the product is isolated by column chromatography.[7]

Reactant AlcoholCatalystReaction TimeYieldReference
MethanolZr/Ti Solid Acid24 hNot specified for this specific isomer, but generally good for other fluorinated benzoic acids. The presence of ortho substituents was noted to decrease the yield.[7]
Various AlcoholsUiO-66-NH₂10 hHigh conversion yields (up to 169.86% relative to BF₃-MeOH) were observed for 23 different fluorinated aromatic acids.[8]
Amidation

The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct condensation is often challenging and may require coupling agents or conversion to the more reactive acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

  • Step 1: Acyl Chloride Formation: Prepare 2,6-Difluoro-3-methylbenzoyl chloride as described in section 2.1.

  • Step 2: Amidation: The acyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Experimental Protocol: Direct Amidation using a Catalyst

Titanium(IV) chloride has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines.[9]

  • Reactants: this compound, Amine

  • Catalyst: TiCl₄[9]

  • Solvent: Pyridine[9]

  • Procedure: The carboxylic acid and amine are dissolved in pyridine, and TiCl₄ is added. The mixture is heated (e.g., at 85 °C) for several hours to afford the corresponding amide in moderate to excellent yields.[9] The steric hindrance from the ortho-fluoro substituents may impact the reaction yield.[9]

AmineCoupling MethodYieldReference
Various primary and secondary aminesvia Acyl ChlorideGenerally highGeneral chemical principle
Propylamine (with various benzoic acids)TiCl₄ catalyst>90%[9]
2-Fluoroaniline (with various benzoic acids)TiCl₄ catalyst72%[9]

Stability Profile

The stability of this compound is a critical parameter for its storage and handling, as well as for its application in multi-step syntheses. Forced degradation studies are essential to understand its degradation pathways.[10]

Thermal Stability
pH-Dependent Stability (Hydrolytic Stability)

The stability of the compound in acidic and basic aqueous solutions is important, especially in the context of formulation and biological studies. As a carboxylic acid, it will exist predominantly in its protonated form at low pH and as the carboxylate anion at higher pH. The C-F bonds are generally stable to hydrolysis under typical acidic and basic conditions.

Photostability

Exposure to UV light can induce degradation of aromatic compounds. A study on the photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives at a TiO₂/H₂O interface showed that while C-Cl bonds are readily cleaved, C-F bonds are more resistant to photodegradation.[11] However, degradation of the aromatic ring itself can occur.[11]

Logical Flow of a Forced Degradation Study

G A This compound (Bulk Drug Substance) B Stress Conditions A->B C Acid Hydrolysis (e.g., HCl) B->C D Base Hydrolysis (e.g., NaOH) B->D E Oxidation (e.g., H₂O₂) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (e.g., UV light) B->G H Analysis of Stressed Samples (e.g., Stability-Indicating HPLC) C->H D->H E->H F->H G->H I Identification of Degradation Products H->I J Establish Degradation Pathway I->J

Caption: A typical workflow for a forced degradation study.

Role in Signaling Pathways

While there is no direct evidence of this compound itself being involved in specific signaling pathways, fluorinated benzoic acid derivatives are widely used as building blocks in the synthesis of biologically active molecules that target various cellular pathways.[1] For instance, other fluorinated benzoic acid derivatives are precursors to potent inhibitors of protein tyrosine phosphatase-MEG2 (PTP-MEG2), which is a target in type 2 diabetes research.[1]

The general strategy involves using the fluorinated benzoic acid as a scaffold to which other functional groups are added, often through amidation or esterification of the carboxylic acid group, to achieve specific interactions with biological targets like enzymes or receptors.[1]

Hypothetical Signaling Pathway Inhibition

G cluster_0 Drug Synthesis cluster_1 Cellular Signaling Pathway A This compound B Chemical Modifications (Amidation, Esterification, etc.) A->B C Bioactive Molecule (e.g., Enzyme Inhibitor) B->C D Enzyme (e.g., Kinase, Phosphatase) C->D Inhibition F Phosphorylated Substrate (Active Signal) D->F Catalysis E Substrate E->D

Caption: Use of the acid as a scaffold for inhibitors of signaling pathways.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is centered around its carboxylic acid functionality, which can be readily transformed into acyl chlorides, esters, and amides. The fluorine substituents enhance the acidity of the carboxylic acid and influence the overall electronic properties of the molecule. While generally stable, its potential for photodegradation should be considered. The strategic incorporation of this and similar fluorinated benzoic acid scaffolds into larger molecules is a key strategy in the development of new therapeutic agents. This guide provides a foundational understanding of its properties to facilitate its effective application in research and development.

References

2,6-Difluoro-3-methylbenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group, impart distinct physicochemical properties that are advantageous for drug design. These properties can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the development of novel therapeutics, with a focus on its role in the anti-inflammatory agent Lifitegrast and a new class of antibacterial agents targeting the FtsZ protein.

Physicochemical Properties

The strategic placement of the fluorine and methyl groups on the benzoic acid scaffold results in a unique combination of steric and electronic properties. A summary of its key physicochemical data is presented below.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance Powder or liquid[2]
Melting Point 138-142 °C[2]
Boiling Point 246.4 °C[2]
Density 1.359 g/cm³[2]
Flash Point 102.8 °C[2]
XLogP3 1.971[2]
CAS Number 32890-88-3[3]

Applications in Medicinal Chemistry

This compound has been successfully incorporated into drug candidates across different therapeutic areas, demonstrating its versatility as a medicinal chemistry building block.

Lifitegrast: An LFA-1 Antagonist for the Treatment of Dry Eye Disease

A prominent example of a drug containing the 2,6-difluoro-3-methylbenzoyl moiety is Lifitegrast, an FDA-approved medication for the treatment of dry eye disease. Lifitegrast functions as an antagonist of the lymphocyte function-associated antigen 1 (LFA-1), a protein found on the surface of T-cells.

Mechanism of Action: In dry eye disease, inflammation plays a crucial role. The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of ocular cells, facilitates T-cell migration to the site of inflammation and perpetuates the inflammatory cascade. Lifitegrast binds to LFA-1, preventing its interaction with ICAM-1. This blockade reduces T-cell adhesion and migration to the ocular surface, thereby diminishing the inflammatory response that contributes to the signs and symptoms of dry eye disease.

LFA1_ICAM1_Pathway cluster_drug TCell T-Cell OcularCell Ocular Surface Cell TCell->OcularCell LFA1 LFA-1 ICAM1 ICAM-1 Lifitegrast Lifitegrast Lifitegrast->LFA1 Inhibits

LFA-1/ICAM-1 Signaling Pathway Inhibition by Lifitegrast.
FtsZ Inhibitors: A Novel Class of Antibacterial Agents

The 2,6-difluorobenzamide scaffold, derived from this compound, is a key component of a novel class of antibacterial agents that target the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division, making it an attractive target for new antibiotics, especially in the face of growing antimicrobial resistance.

Mechanism of Action: These 2,6-difluorobenzamide derivatives act as inhibitors of FtsZ polymerization. By binding to FtsZ, they disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. This inhibition of cell division ultimately leads to bacterial cell death. Several studies have demonstrated the efficacy of these compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of some 3-substituted 2,6-difluorobenzamide derivatives against Bacillus subtilis and Staphylococcus aureus.[4]

CompoundR GroupMIC (μg/mL) vs. B. subtilis ATCC 9372MIC (μg/mL) vs. S. aureus ATCC 25923
7 3-chloropropoxy0.252
12 3-bromopropoxy0.54
17 3-methylbutoxy18

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound (also known as 2,6-difluoro-m-toluic acid) involves the ortho-lithiation of a substituted difluorotoluene followed by carboxylation.

Materials:

  • 2,4-difluoro-toluene

  • Dry tetrahydrofuran (THF)

  • n-butyllithium in hexane

  • Dry carbon dioxide (solid)

  • Diethyl ether

  • 2N Sodium hydroxide

  • Toluene

  • Concentrated hydrochloric acid

  • Chloroform

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, carbon dioxide condenser, and a gas inlet tube, charge 100 g (0.78 mole) of 2,4-difluoro-toluene and 500 ml of dry THF.

  • Flush the system with dry nitrogen and cool the flask to an internal temperature of -50°C using a carbon dioxide-acetone bath.

  • Add a 585 ml solution of 15% n-butyllithium (0.935 mole) in hexane dropwise to the flask.

  • Maintain the resulting dark red-purple solution at -50°C for approximately one hour.

  • Pour the reaction mixture onto a slurry of about 1000 g of powdered dry ice and about 100 ml of diethyl ether.

  • Allow the mixture to stand for about 20 hours at room temperature.

  • Treat the residue with 250 ml of 2N sodium hydroxide.

  • Wash the caustic layer with toluene and then acidify it with concentrated HCl.

  • Collect the white precipitate that forms and recrystallize it from hot chloroform to yield 2,6-difluoro-m-toluic acid.[6]

General Protocol for Amide Coupling

This compound can be coupled with various amines to form the corresponding amides using standard peptide coupling reagents.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7]

FtsZ_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound Coupling Amide Coupling (e.g., with HATU/DIPEA) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Library Library of 2,6-Difluorobenzamide Derivatives Purification->Library MIC_Assay MIC Assay (Antibacterial Activity) Library->MIC_Assay FtsZ_Assay FtsZ Polymerization/ GTPase Assay MIC_Assay->FtsZ_Assay Hit_ID Hit Identification FtsZ_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling New Derivatives

Workflow for the Synthesis and Screening of FtsZ Inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its successful incorporation into the anti-inflammatory drug Lifitegrast and the promising class of FtsZ-targeting antibacterial agents highlights its significance in modern drug discovery. The synthetic accessibility of this scaffold, coupled with the beneficial properties conferred by its unique substitution pattern, ensures its continued importance in the development of future therapeutics. The provided protocols offer a foundation for researchers to explore the potential of this compound derivatives in their own drug discovery programs.

References

Biological activity of 2,6-Difluoro-3-methylbenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2,6-Difluorobenzoic Acid Analogs

Introduction

The 2,6-difluorobenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing novel therapeutic agents. While public domain literature on the specific biological activity of 2,6-Difluoro-3-methylbenzoic acid is limited, a significant body of research exists for its structural analogs, particularly 2,6-difluorobenzamide derivatives. This guide provides a comprehensive overview of the biological activities of these analogs, focusing on their antibacterial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Antibacterial Activity: FtsZ Inhibition

The most extensively studied biological activity of 2,6-difluorobenzoic acid analogs is their potent antibacterial effect, primarily achieved through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial, highly conserved cytoskeletal protein in bacteria that polymerizes to form the Z-ring, a structure essential for initiating cell division. By disrupting FtsZ polymerization, these compounds effectively halt bacterial proliferation.

Analogs based on the 3-alkoxy substituted 2,6-difluorobenzamide scaffold have shown particularly promising results against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Mechanism of Action: FtsZ Polymerization Inhibition

The 2,6-difluorobenzamide derivatives bind to a specific site on the FtsZ protein, preventing its GTP-dependent polymerization into protofilaments. This disruption of Z-ring formation leads to filamentation of the bacteria and ultimately cell death. The diagram below illustrates this inhibitory mechanism.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by 2,6-Difluorobenzamide Analog FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->FtsZ_monomer Division Cell Division Z_ring->Division FtsZ_monomer_i FtsZ Monomers Blocked Polymerization Blocked FtsZ_monomer_i->Blocked Analog Benzamide Analog Analog->FtsZ_monomer_i Binds to FtsZ No_Division No Cell Division Blocked->No_Division

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide analogs.
Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2,6-difluorobenzamide derivatives against various bacterial strains. Lower MIC values indicate higher potency.

Compound Class/DerivativeTarget OrganismActivity (MIC)Reference
3-chloroalkoxy derivative (7)Bacillus subtilis0.25-1 µg/mL[2][3]
3-bromoalkoxy derivative (12)Bacillus subtilis0.25-1 µg/mL[2][3]
3-alkyloxy derivative (17)Bacillus subtilis0.25-1 µg/mL[2][3]
Derivatives 7, 12, 17Staphylococcus aureus (susceptible & resistant)< 10 µg/mL[2][3]
TXA6101 & TXY6129E. coli & K. pneumoniaeInduces morphological changes consistent with cell division inhibition[1]

Anticancer and Other Biological Activities

Beyond antibacterial applications, derivatives of the 2,6-difluorobenzoic acid scaffold have been explored for other therapeutic uses, including anticancer and enzyme inhibition roles.

Anticancer Potential

A hydrazide–hydrazone derivative of 2,6-difluorobenzoic acid has demonstrated cytotoxic activity against human breast cancer cells (MCF-7), indicating potential for development as an anticancer agent.[4]

Compound ClassCell LineActivity (IC50)Reference
Hydrazide–hydrazone derivativeMCF-7 (Breast Cancer)80 ± 0.25 µg/mL[4]
Enzyme Inhibition

While not direct analogs of this compound, other novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).[5]

Compound SeriesTarget EnzymeActivity (Ki)Reference
Tetrahydroisoquinolynyl-benzoic acid (6f)Acetylcholinesterase (AChE)13.62 ± 0.21 nM[5]
Tetrahydroisoquinolynyl-benzoic acid (6e)hCA II18.78 ± 0.09 nM[5]
Tetrahydroisoquinolynyl-benzoic acid (6c)hCA I33.00 ± 0.29 nM[5]

Experimental Protocols & Workflows

This section provides a generalized protocol for determining the antibacterial efficacy of the subject compounds and illustrates a typical drug discovery workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions (e.g., in DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
  • Bacterial Inoculum: Culture bacteria to the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

2. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. The final volume in each well will be 100 µL.
  • Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

3. Data Analysis:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

General Experimental Workflow

The following diagram outlines a typical workflow for the design, synthesis, and evaluation of novel biologically active compounds based on the 2,6-difluorobenzoic acid scaffold.

Workflow start Scaffold Selection (2,6-Difluorobenzoic Acid) design In Silico Design & Analog Generation start->design synthesis Chemical Synthesis & Purification design->synthesis screening Primary Biological Screening (e.g., MIC Assay) synthesis->screening hit_id Hit Identification screening->hit_id secondary Secondary Assays (e.g., Cytotoxicity, Enzyme Kinetics) hit_id->secondary Promising Results lead_opt Lead Optimization (Structure-Activity Relationship) secondary->lead_opt lead_opt->synthesis Iterate invivo In Vivo Studies (Animal Models) lead_opt->invivo

Caption: General workflow for discovery of 2,6-difluorobenzoic acid analogs.

Conclusion

Analogs of this compound, particularly 3-substituted 2,6-difluorobenzamides, represent a promising class of antibacterial agents targeting the essential cell division protein FtsZ. Their high potency against Gram-positive bacteria, including resistant strains, makes them valuable leads for further development. Furthermore, the broader 2,6-difluorobenzoic acid scaffold has demonstrated utility in developing compounds with potential anticancer and neuroprotective activities. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds and expanding the investigation into their efficacy against a wider range of microbial pathogens and therapeutic targets.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluoro-3-methylbenzoic Acid from 2,4-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-difluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry, starting from 2,4-difluorotoluene. The protocol details a robust method centered around directed ortho-lithiation followed by carboxylation. Included are in-depth experimental procedures, a discussion of the reaction mechanism, safety considerations, and the significance of fluorinated benzoic acids in drug discovery. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in procedural understanding.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Substituted difluorobenzoic acids, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds. This application note focuses on the targeted synthesis of this compound, a trifunctional arene with a unique substitution pattern that makes it an attractive starting material for the development of novel therapeutics. The described synthetic route via directed ortho-lithiation offers a high degree of regioselectivity, which is often challenging to achieve through classical electrophilic aromatic substitution.

Signaling Pathway and Logical Relationships

The synthetic strategy hinges on the principle of directed ortho-metalation (DoM). In this reaction, a heteroatom-containing directing group on an aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position. In the case of 2,4-difluorotoluene, the fluorine atom at the 2-position acts as a modest directing group, guiding the lithiation to the 3-position. The subsequent reaction with an electrophile, in this case, carbon dioxide, introduces a carboxyl group at this newly functionalized position.

logical_relationship cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product 2_4_Difluorotoluene 2,4-Difluorotoluene Ortho_Lithiation Directed Ortho-Lithiation 2_4_Difluorotoluene->Ortho_Lithiation n_Butyllithium n-Butyllithium n_Butyllithium->Ortho_Lithiation Carbon_Dioxide Carbon Dioxide Carboxylation Carboxylation Carbon_Dioxide->Carboxylation Ortho_Lithiation->Carboxylation Final_Product This compound Carboxylation->Final_Product

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for directed ortho-lithiation and carboxylation of fluorinated aromatics.

Materials:

  • 2,4-Difluorotoluene (MW: 128.13 g/mol )

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry tetrahydrofuran (THF)

  • Dry carbon dioxide (solid, powdered)

  • Diethyl ether

  • 2 M Sodium hydroxide (NaOH) solution

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet.

  • Initial Charge: Charge the flask with 100 g (0.78 mol) of 2,4-difluorotoluene and 500 mL of dry tetrahydrofuran.

  • Cooling: Flush the system with dry nitrogen and cool the flask to an internal temperature of -50 °C using a dry ice/acetone bath.

  • Lithiation: Add a 15% solution of n-butyllithium in hexane (585 mL, 0.935 mol) dropwise via the dropping funnel, maintaining the internal temperature at -50 °C. A dark red-purple solution will form.

  • Stirring: Maintain the reaction mixture at -50 °C for approximately one hour with continuous stirring.

  • Carboxylation: Pour the reaction mixture onto a slurry of approximately 1000 g of powdered dry ice and about 100 mL of diethyl ether.

  • Warming: Allow the mixture to stand for about 20 hours at room temperature, allowing the excess carbon dioxide to sublime.

  • Work-up:

    • Treat the residue with 250 mL of 2 M sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with toluene to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.

  • Purification:

    • Collect the white precipitate by vacuum filtration.

    • Recrystallize the crude product from hot chloroform to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

experimental_workflow Start Start Setup Assemble and dry glassware under inert atmosphere Start->Setup Charge Charge flask with 2,4-difluorotoluene and dry THF Setup->Charge Cool Cool to -50 °C Charge->Cool Add_BuLi Add n-BuLi dropwise at -50 °C Cool->Add_BuLi Stir_Lithiation Stir for 1 hour at -50 °C Add_BuLi->Stir_Lithiation Carboxylation Pour onto a slurry of dry ice and diethyl ether Stir_Lithiation->Carboxylation Warm_up Allow to warm to room temperature for 20 hours Carboxylation->Warm_up Work_up Aqueous work-up with NaOH and HCl Warm_up->Work_up Purification Recrystallize from hot chloroform Work_up->Purification Drying Dry the final product Purification->Drying End Obtain pure this compound Drying->End

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

ParameterValueReference/Source
Reactants
2,4-Difluorotoluene100 g (0.78 mol)Protocol
n-Butyllithium0.935 molProtocol
Carbon Dioxide~1000 g (excess)Protocol
Product
Molecular FormulaC₈H₆F₂O₂PubChem
Molecular Weight172.13 g/mol PubChem
Melting Point138-142 °CEchemi[1]
Boiling Point246.4 °CEchemi[1]
AppearanceWhite to light yellow crystal powderChemicalBook
Expected Spectroscopic Data
¹H NMR (CDCl₃, ppm)δ ~2.3 (s, 3H, CH₃), ~7.0-7.5 (m, 2H, Ar-H)Predicted
¹³C NMR (CDCl₃, ppm)δ ~15 (CH₃), ~112-135 (Ar-C), ~160-165 (dd, C-F), ~170 (C=O)Predicted
IR (KBr, cm⁻¹)~2500-3300 (O-H), ~1700 (C=O), ~1600, 1480 (C=C)PubChem
Yield & Purity
Theoretical Yield134.26 gCalculated
Expected YieldHighGeneral observation for this reaction type
Purity>97%Sigma-Aldrich[2]

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Always use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Work in a fume hood and have a Class D fire extinguisher readily available.

  • Dry ice and acetone baths are extremely cold and can cause severe frostbite. Handle with cryogenic gloves.

  • Concentrated acids and bases are corrosive. Handle with appropriate PPE.

  • The reaction should be carried out in a well-ventilated fume hood.

Applications in Drug Development

Conclusion

The synthesis of this compound from 2,4-difluorotoluene via directed ortho-lithiation is an efficient and regioselective method for producing this valuable synthetic intermediate. The detailed protocol and workflow provided in this document, along with the summarized data and safety information, offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The unique structural features of the target molecule make it a promising scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of 2,6-Difluoro-3-methylbenzoic acid as a substrate in Suzuki coupling reactions. The presence of two ortho-fluorine atoms can influence the electronic properties and reactivity of the molecule, making it an interesting building block in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. These derivatives are scaffolds of interest in the development of novel therapeutic agents and functional materials.

The protocols outlined below are designed to serve as a starting point for researchers. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific coupling partners.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is representative and based on analogous reactions with similar sterically hindered and electron-deficient substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)10012-1875-85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O (3:1)901670-80
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (4:1)852465-75
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O (4:1)801880-90

*Yields are approximate and will vary depending on the specific arylboronic acid used and the scale of the reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, THF with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol) and, if necessary, the phosphine ligand (0.04-0.10 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the pure biaryl carboxylic acid derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)₂ + Base) ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (Inert Gas) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Esterification of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2,6-Difluoro-3-methylbenzoic acid. Due to the steric hindrance provided by the two fluorine atoms ortho to the carboxylic acid group, specialized conditions may be required for efficient ester formation. The following sections detail established methods for esterification of sterically hindered aromatic acids, which can be adapted for this specific substrate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often key intermediates in the synthesis of complex target molecules. The esterification of this acid is challenging due to the steric hindrance around the carboxylic acid moiety, which can significantly slow down the reaction rate. This document outlines two primary protocols for the synthesis of its esters: the use of thionyl chloride for the preparation of methyl esters and the classic Fischer esterification using a strong acid catalyst for the synthesis of various alkyl esters.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the esterification of benzoic acid and its sterically hindered analogues. These conditions can serve as a starting point for the optimization of the esterification of this compound.

MethodCarboxylic AcidAlcoholCatalyst/ReagentSolventTemperatureTimeYieldReference
Thionyl Chloride2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g)Methanol (16 mL)Thionyl chloride (2.5 mL)None70 °C3 h51%
Fischer EsterificationBenzoic acid (6.1 g)Methanol (20 mL)Conc. H₂SO₄ (2 mL)NoneReflux45 minN/A
Fischer EsterificationBenzoic acid (0.1 mol)Methanol (40 mL)Conc. H₂SO₄ (3.0 mL)NoneReflux1 hN/A
Fischer EsterificationBenzoic acidIsoamyl alcoholp-Toluenesulfonic acidNone353-383 KN/AN/A

Experimental Protocols

Protocol 1: Methyl Esterification using Thionyl Chloride

This method is particularly effective for sterically hindered carboxylic acids and proceeds through an acid chloride intermediate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol. For example, for 4.2 g of a similar benzoic acid, 16 mL of methanol was used.

  • Slowly add thionyl chloride to the solution at room temperature. A typical molar ratio of thionyl chloride to carboxylic acid is approximately 1.5 to 2.0 equivalents. For 4.2 g (a crude amount) of a similar acid, 2.5 mL of thionyl chloride was added.

  • Heat the reaction mixture to 70 °C and stir for 3 hours under a reflux condenser.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a 50:1 v/v ratio).

Expected Outcome: This procedure should yield the corresponding methyl 2,6-difluoro-3-methylbenzoate. For a similar, sterically hindered fluorinated benzoic acid, a yield of 51% was reported.

Protocol 2: Fischer Esterification using a Strong Acid Catalyst

This is a classic and widely used method for esterification. Using a large excess of the alcohol can help to drive the equilibrium towards the product.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohols)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place the this compound and a large excess of the desired alcohol in a round-bottom flask. For instance, 6.1 g of benzoic acid was reacted with 20 mL of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for the scale mentioned above) or p-toluenesulfonic acid.

  • Add boiling chips and heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by distillation or rotary evaporation to obtain the crude ester.

  • Further purification can be achieved by distillation under reduced pressure.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2,6-Difluoro-3- methylbenzoic Acid Reflux Reflux (1-3 h) Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ or p-TsOH Catalyst->Reflux Quench Quench with Water Reflux->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash_NaHCO3 Wash with NaHCO₃ (aq) Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Final_Product Pure Ester Distillation->Final_Product

Caption: Workflow for the Fischer Esterification of this compound.

Logical Relationship of Esterification Methods

Esterification_Methods cluster_thionyl Thionyl Chloride Method cluster_fischer Fischer Esterification Start This compound Thionyl_Reagent SOCl₂ + Methanol Start->Thionyl_Reagent Fischer_Reagents Alcohol + Acid Catalyst (H₂SO₄ or p-TsOH) Start->Fischer_Reagents Acid_Chloride Acid Chloride Intermediate Thionyl_Reagent->Acid_Chloride Formation Methyl_Ester_1 Methyl Ester Acid_Chloride->Methyl_Ester_1 Esterification Tetrahedral_Intermediate Tetrahedral Intermediate Fischer_Reagents->Tetrahedral_Intermediate Addition Alkyl_Ester Alkyl Ester Tetrahedral_Intermediate->Alkyl_Ester Elimination of H₂O

Caption: Comparison of two primary methods for the esterification of the target acid.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2,6-Difluoro-3-methylbenzoic acid as a key starting material in the synthesis of pharmaceutical intermediates. The focus is on the preparation of a crucial intermediate for the potent RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283), a significant compound in cancer research and development.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the difluorophenyl moiety, which can enhance metabolic stability and binding affinity of drug candidates. Its application in the synthesis of targeted therapies, particularly kinase inhibitors, is of significant interest. This document outlines the synthesis of N-(4-methoxy-2-methylphenyl)-2,6-difluoro-3-methylbenzamide, a key intermediate in the synthesis of Lifirafenib (BGB-283). Lifirafenib is a dual inhibitor of RAF kinases and the Epidermal Growth Factor Receptor (EGFR), which are key components of the MAPK/ERK signaling pathway often dysregulated in various cancers.[1][2]

Key Application: Synthesis of a Lifirafenib Intermediate

The primary application highlighted is the amide coupling of this compound with 4-methoxy-2-methylaniline to yield N-(4-methoxy-2-methylphenyl)-2,6-difluoro-3-methylbenzamide. This amide is a direct precursor to the final drug substance, Lifirafenib.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 This compound p1 N-(4-methoxy-2-methylphenyl)- 2,6-difluoro-3-methylbenzamide r1->p1 Amide Coupling r2 4-methoxy-2-methylaniline r2->p1

Caption: Amide coupling reaction for the synthesis of a key Lifirafenib intermediate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the Lifirafenib intermediate.

ParameterValue
Starting Materials This compound, 4-methoxy-2-methylaniline
Key Transformation Amide bond formation
Product N-(4-methoxy-2-methylphenyl)-2,6-difluoro-3-methylbenzamide
Molecular Formula C₁₆H₁₅F₂NO₂
Molecular Weight 291.29 g/mol
Typical Yield >90% (based on similar amide couplings)
Purity (Typical) >98% (after purification)

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxy-2-methylphenyl)-2,6-difluoro-3-methylbenzamide

This protocol describes the synthesis of the key amide intermediate for Lifirafenib.

Materials:

  • This compound

  • 4-methoxy-2-methylaniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-difluoro-3-methylbenzoyl chloride. This is typically used in the next step without further purification.

Alternative for Step 1 (using Oxalyl Chloride):

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude 2,6-difluoro-3-methylbenzoyl chloride in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve 4-methoxy-2-methylaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the aniline solution to 0 °C and add the solution of the acid chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, or until the reaction is complete as monitored by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-methoxy-2-methylphenyl)-2,6-difluoro-3-methylbenzamide.

Workflow for the Synthesis

G start Start acid_activation Activate this compound (e.g., with SOCl₂ or Oxalyl Chloride) start->acid_activation amide_coupling Couple activated acid with 4-methoxy-2-methylaniline acid_activation->amide_coupling workup Aqueous Work-up amide_coupling->workup purification Purify by Column Chromatography workup->purification product N-(4-methoxy-2-methylphenyl)- 2,6-difluoro-3-methylbenzamide purification->product

Caption: Experimental workflow for the synthesis of the Lifirafenib intermediate.

Signaling Pathway Context

The synthesized intermediate is a precursor to Lifirafenib, which targets the MAPK/ERK signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF or overexpression of receptors like EGFR lead to constitutive activation of this pathway, driving uncontrolled cell growth. Lifirafenib's dual inhibitory action on both RAF and EGFR provides a more comprehensive blockade of this pathway.

G GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Lifirafenib Lifirafenib (from intermediate) Lifirafenib->EGFR Inhibition Lifirafenib->RAF Inhibition

Caption: Lifirafenib's inhibition of the MAPK/ERK signaling pathway.

References

Application of 2,6-Difluoro-3-methylbenzoic Acid in Agrochemical Synthesis: A Focus on Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of 2,6-Difluoro-3-methylbenzoic acid as a key building block in the synthesis of potential agrochemicals, specifically focusing on the benzoylurea class of insecticides. While direct commercial examples utilizing the 3-methyl substituted variant are not prevalent in public literature, its structural similarity to precursors of highly successful insecticides provides a strong rationale for its use in developing new active ingredients. This application note provides a plausible synthetic pathway, detailed experimental protocols, and an overview of the mode of action for this class of compounds.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of the difluoro substitution pattern is a key feature in many modern agrochemicals, often conferring enhanced biological activity and metabolic stability. This structural motif is particularly prominent in the benzoylurea class of insecticides, which are insect growth regulators that interfere with chitin synthesis.[1][2] 2,6-difluorobenzamide, a closely related compound, is a known precursor in the synthesis of commercially significant insecticides like lufenuron.[3][4][5] Therefore, this compound represents a valuable starting material for the synthesis of novel benzoylurea analogues with potentially modulated insecticidal activity and spectrum.

Synthetic Application in the Synthesis of Benzoylurea Insecticides

The primary application of this compound in agrochemical synthesis is as a precursor to 2,6-difluoro-3-methylbenzamide. This amide can then be reacted with a suitable isocyanate to form the final benzoylurea insecticide.

Synthetic Pathway Overview

The overall synthetic scheme involves two key transformations:

  • Amidation: Conversion of the carboxylic acid group of this compound to a primary amide.

  • Urea Formation: Reaction of the resulting 2,6-difluoro-3-methylbenzamide with a substituted phenyl isocyanate to form the benzoylurea linkage.

Synthetic Pathway of Benzoylurea Insecticide 2,6-Difluoro-3-methylbenzoic_acid This compound Amidation Amidation (e.g., SOCl₂, NH₄OH) 2,6-Difluoro-3-methylbenzoic_acid->Amidation 2,6-Difluoro-3-methylbenzamide 2,6-Difluoro-3-methylbenzamide Amidation->2,6-Difluoro-3-methylbenzamide Urea_Formation Urea Formation (with Ar-N=C=O) 2,6-Difluoro-3-methylbenzamide->Urea_Formation Benzoylurea_Insecticide Benzoylurea Insecticide Analogue Urea_Formation->Benzoylurea_Insecticide

Caption: Synthetic pathway from this compound to a benzoylurea insecticide analogue.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic steps.

Protocol 1: Synthesis of 2,6-Difluoro-3-methylbenzamide

This protocol describes the conversion of this compound to its corresponding amide via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Aqueous ammonium hydroxide (NH₄OH, 28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,6-difluoro-3-methylbenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in dichloromethane. Cool the solution in an ice bath. Slowly add aqueous ammonium hydroxide (5.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-methylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

Protocol 2: Synthesis of a Benzoylurea Insecticide Analogue

This protocol details the reaction of 2,6-difluoro-3-methylbenzamide with a substituted phenyl isocyanate to form the final product.

Materials:

  • 2,6-Difluoro-3-methylbenzamide

  • Substituted phenyl isocyanate (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate for a lufenuron analogue)

  • Anhydrous toluene or xylene

  • Triethylamine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-methylbenzamide (1.0 eq) in anhydrous toluene.

  • Addition of Reactants: Add the substituted phenyl isocyanate (1.05 eq) to the solution, followed by a catalytic amount of triethylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation: Allow the reaction mixture to cool to room temperature, which may cause the product to precipitate. If precipitation occurs, collect the solid by filtration, wash with cold toluene, and dry under vacuum. If no precipitation occurs, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure benzoylurea insecticide analogue.

Mode of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2] This mode of action is highly selective for arthropods, as vertebrates do not possess chitin.

The primary target of benzoylurea insecticides is the enzyme chitin synthase, which is involved in the final step of chitin polymerization.[6][7][8] Inhibition of this enzyme leads to the inability of the insect to form a new cuticle during molting. As the insect grows, the old, inelastic cuticle is shed, but a new, functional one cannot be properly formed. This results in a malformed, fragile cuticle that cannot withstand the internal pressure of the insect's body or provide adequate support, ultimately leading to mortality.[2]

Mode_of_Action_Benzoylurea cluster_insect Insect Larva Molting_Process Molting Process Chitin_Synthase Chitin Synthase Enzyme Molting_Process->Chitin_Synthase activates Chitin_Polymerization Chitin Polymerization Chitin_Synthase->Chitin_Polymerization New_Cuticle_Formation New Cuticle Formation Chitin_Polymerization->New_Cuticle_Formation Malformed_Cuticle Malformed, Weak Cuticle Successful_Molt Successful Molt & Growth New_Cuticle_Formation->Successful_Molt Benzoylurea Benzoylurea Insecticide Benzoylurea->Chitin_Synthase inhibits Mortality Larval Mortality Malformed_Cuticle->Mortality

Caption: Mechanism of action of benzoylurea insecticides as chitin synthesis inhibitors.

Quantitative Data on Benzoylurea Insecticides

While specific efficacy data for a hypothetical insecticide derived from this compound is not available, the following table summarizes the general characteristics and efficacy of well-established benzoylurea insecticides that share the core 2,6-difluorobenzoyl moiety. This data provides a benchmark for the expected activity of new analogues.

InsecticideKey Target PestsGeneral Application Rates (g a.i./ha)Key Characteristics
Lufenuron Lepidoptera, Coleoptera, Fleas (in veterinary medicine)20 - 100Broad-spectrum, ovicidal and larvicidal activity.[1]
Novaluron Lepidoptera, Whiteflies, Leafminers25 - 100Good photostability, effective against resistant strains.
Teflubenzuron Lepidoptera, Coleoptera15 - 75High potency, good rainfastness.
Flufenoxuron Mites, Lepidoptera, Whiteflies25 - 100Acaricidal and insecticidal activity.
Hexaflumuron Termites, LepidopteraBait stationsUsed in termite control systems.

Conclusion

This compound is a promising starting material for the synthesis of novel benzoylurea insecticides. Its structural features align with the known requirements for high insecticidal activity within this chemical class. The provided synthetic protocols offer a clear pathway for the laboratory-scale synthesis of such analogues. The well-understood mode of action of benzoylureas as chitin synthesis inhibitors provides a solid foundation for the rational design and development of new, effective, and selective agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their potential as next-generation insect control agents.

References

Application Notes and Protocols for the Synthesis of FtsZ Inhibitors Derived from 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of FtsZ inhibitors derived from the 2,6-difluorobenzamide scaffold. The content herein is intended to guide researchers in the design, synthesis, and evaluation of novel antibacterial agents targeting the essential bacterial cell division protein, FtsZ.

Introduction to FtsZ Inhibition

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that plays a central role in bacterial cell division.[1][2] FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome.[3] Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, ultimately leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics.

Derivatives of 2,6-difluorobenzamide have emerged as a promising class of FtsZ inhibitors.[2] These compounds have demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The 2,6-difluoro substitution on the benzamide ring is a key structural feature for potent FtsZ inhibition. This document details the synthesis of such inhibitors, starting from precursors related to 2,6-difluoro-3-methylbenzoic acid, and summarizes their biological activity.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity of various 2,6-difluorobenzamide derivatives, presented as Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

Table 1: MIC of 3-Substituted 2,6-Difluorobenzamide Derivatives

CompoundR Group (at 3-position)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Reference
7 3-chloroalkoxy0.25 - 1<10[4]
12 3-bromoalkoxy0.25 - 1<10
17 3-alkyloxy0.25 - 1<10[5]

Table 2: MIC of Notable 2,6-Difluorobenzamide-Based FtsZ Inhibitors

CompoundMRSA Strain(s)MIC Range (μg/mL)Key FindingsReference
PC190723 MRSA1 - 2A well-characterized benzamide derivative with demonstrated in vivo efficacy.[6]
TXA707 (active form of TXA709)MRSA0.5 - 1.0A potent benzamide derivative with the prodrug TXA709 showing enhanced in vivo efficacy.[6]
DS01750413 MRSA Clinical Isolates0.5 - 1A novel FtsZ inhibitor with potent in vitro activity and concentration-dependent bactericidal killing.[6][7]
C109 MRSA Clinical Isolates1 - 8Demonstrates a significant antimicrobial effect against a broad range of MRSA clinical isolates.[6]
Compound 1 Staphylococcal species (including MRSA)0.12 (average)A more advanced lead compound with potent antibacterial activity.[1]

Experimental Protocols

The synthesis of 2,6-difluorobenzamide-based FtsZ inhibitors generally starts from a functionalized 2,6-difluorobenzamide core. A common precursor is 2,6-difluoro-3-hydroxybenzamide, which can be synthesized from 2,6-difluoro-3-methoxybenzamide. The hydroxyl group at the 3-position serves as a handle for introducing various substituents to explore structure-activity relationships.

Protocol 1: Synthesis of 2,6-Difluoro-3-hydroxybenzamide (4)

This protocol describes the demethylation of commercially available 2,6-difluoro-3-methoxybenzamide.

Materials:

  • 2,6-difluoro-3-methoxybenzamide (3)

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-difluoro-3-methoxybenzamide (3) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane (typically 1 M) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 2,6-difluoro-3-hydroxybenzamide (4).

Protocol 2: General Procedure for O-Alkylation of 2,6-Difluoro-3-hydroxybenzamide (4)

This protocol describes the synthesis of 3-alkoxy-2,6-difluorobenzamide derivatives via Williamson ether synthesis.

Materials:

  • 2,6-Difluoro-3-hydroxybenzamide (4)

  • Appropriate alkyl halide (e.g., 3-chlorobenzyl bromide for compound 18)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-difluoro-3-hydroxybenzamide (4) in dimethylformamide, add potassium carbonate.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-alkoxy-2,6-difluorobenzamide derivative.[8] For example, using 3-chlorobenzyl bromide yields 3-[(3-chlorobenzyl)oxy]-2,6-difluorobenzamide (18).[9]

Protocol 3: Mitsunobu Reaction for the Synthesis of 3-Alkoxy-2,6-difluorobenzamides

This protocol provides an alternative method for O-alkylation, particularly useful for alcohols that are not readily converted to alkyl halides.

Materials:

  • 2,6-Difluoro-3-hydroxybenzamide (4)

  • Desired alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-difluoro-3-hydroxybenzamide (4), the desired alcohol, and triphenylphosphine in anhydrous tetrahydrofuran under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate or diethyl azodicarboxylate dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether.[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of 2,6-difluorobenzamide-based FtsZ inhibitors and a general workflow for their synthesis and evaluation.

FtsZ_Inhibition_Pathway cluster_synthesis Synthesis cluster_bacterial_cell Bacterial Cell Start 2,6-Difluoro-3-hydroxybenzamide Reaction O-Alkylation / Mitsunobu Reaction Start->Reaction Inhibitor 2,6-Difluorobenzamide Derivative Reaction->Inhibitor Z_ring Z-ring Formation Inhibitor->Z_ring Inhibition FtsZ FtsZ Monomers FtsZ->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

Experimental_Workflow A Synthesis of 2,6-Difluorobenzamide Analogues B Purification and Structural Characterization (NMR, MS, etc.) A->B C In Vitro Antibacterial Activity Screening (MIC Determination) B->C D Mechanism of Action Studies (FtsZ Polymerization Assay) C->D E Lead Optimization and In Vivo Efficacy Studies D->E

Caption: General experimental workflow for the development of FtsZ inhibitors.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 2,6-difluoro-3-methylbenzoic acid. This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The difluorinated phenyl moiety is a key pharmacophore that can enhance metabolic stability and binding affinity.

Given the presence of the carboxylic acid group, direct cross-coupling reactions at the C-X positions can be challenging. A common and effective strategy for the functionalization of aromatic carboxylic acids is through decarboxylative cross-coupling . This approach involves the in-situ conversion of the carboxylic acid to a more reactive species, followed by coupling with a suitable partner, releasing carbon dioxide as a byproduct. The following protocols are based on established methodologies for decarboxylative cross-coupling reactions of aromatic carboxylic acids.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For this compound, a decarboxylative approach is often employed.

Table 1: Summary of Typical Conditions for Decarboxylative Suzuki-Miyaura Coupling

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid or Arylboronate ester
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors
Ligand SPhos, XPhos, or other bulky, electron-rich phosphine ligands
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, or DMF
Temperature 80-120 °C
Typical Yield 60-95% (Varies with coupling partner and conditions)
Experimental Protocol: Decarboxylative Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 3.0 mmol) and the solvent (e.g., toluene, 5 mL).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2,6-difluoro-3- methylbenzoic acid, arylboronic acid, catalyst, and ligand to Schlenk tube B Add base and solvent A->B C Degas the reaction mixture B->C D Heat at 80-120 °C for 12-24h C->D E Monitor by TLC or LC-MS D->E F Cool and dilute with ethyl acetate E->F G Filter and wash with water and brine F->G H Dry, concentrate, and purify by chromatography G->H I Characterize product H->I

Caption: Workflow for Decarboxylative Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. A decarboxylative variant allows for the coupling of this compound with a wide range of amines.

Table 2: Summary of Typical Conditions for Decarboxylative Buchwald-Hartwig Amination

ParameterCondition
Substrate This compound
Coupling Partner Primary or secondary amine
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand RuPhos, BrettPhos, or other specialized phosphine ligands
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 100-130 °C
Typical Yield 50-90% (Dependent on the amine)
Experimental Protocol: Decarboxylative Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the appropriate phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and the solvent (e.g., toluene, 5 mL).

  • Substrate Addition: Add the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with diethyl ether, and filter through celite.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the N-aryl amine product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, catalyst, and ligand to tube B Add base, solvent, and amine A->B C Heat at 100-130 °C for 12-24h B->C D Monitor by GC-MS or LC-MS C->D E Cool and dilute with ether D->E F Filter and perform aqueous wash E->F G Dry, concentrate, and purify F->G H Characterize product G->H Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine benzoic acid, alkene, catalyst, and ligand in a pressure tube B Add base and solvent A->B C Heat at 100-140 °C for 12-48h B->C D Monitor by TLC or GC-MS C->D E Cool, dilute with water, and extract D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H Characterize product G->H Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add benzoic acid, Pd catalyst, and CuI to a Schlenk flask B Add solvent, base, and terminal alkyne A->B C Degas with argon B->C D Stir at RT to 80 °C for 6-12h C->D E Monitor by TLC D->E F Remove solvent and perform aqueous work-up E->F G Dry, concentrate, and purify by chromatography F->G H Characterize product G->H

Synthesis of Heterocyclic Compounds from 2,6-Difluoro-3-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds, specifically focusing on a proposed pathway to quinazolinone derivatives, starting from 2,6-Difluoro-3-methylbenzoic acid. This foundational starting material, with its distinct substitution pattern, offers a valuable scaffold for the generation of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural and electronic properties imparted by the fluorine atoms in this compound make it an attractive starting material for the synthesis of novel fluorinated heterocycles. This application note outlines a multi-step synthetic pathway from this compound to 8-fluoro-7-methyl-substituted quinazolinone derivatives, which are important pharmacophores. The protocols provided are based on established chemical transformations, offering a reproducible guide for laboratory synthesis.

Proposed Synthetic Pathway

The synthesis of quinazolinone derivatives from this compound necessitates the introduction of a nitrogen-containing functional group ortho to the carboxylic acid. A plausible and chemically sound approach involves a three-step process:

  • Nitration: Introduction of a nitro group at the C-5 position of this compound.

  • Reduction: Conversion of the nitro group to an amino group to yield 5-amino-2,6-difluoro-3-methylbenzoic acid.

  • Cyclization: Condensation of the resulting anthranilic acid derivative with a suitable one-carbon source, such as formamide or a derivative thereof, to form the quinazolinone ring system.

Synthetic Pathway A This compound B 2,6-Difluoro-3-methyl-5-nitrobenzoic acid A->B Nitration (HNO₃/H₂SO₄) C 5-Amino-2,6-difluoro-3-methylbenzoic acid B->C Reduction (e.g., H₂, Pd/C) D 8-Fluoro-7-methylquinazolin-4(3H)-one derivative C->D Cyclization (e.g., Formamide, heat) Experimental Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Dissolve Starting Material in H₂SO₄ B Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C A->B C Reaction Stirring (1-2 hours) B->C D Quench on Ice C->D E Isolate and Purify Product D->E F Dissolve Nitro Compound in Solvent E->F Product from Step 1 G Add Pd/C Catalyst F->G H Hydrogenation (H₂ atmosphere) G->H I Filter Catalyst H->I J Remove Solvent I->J K Combine Amino Acid and Formamide J->K Product from Step 2 L Heat to 150-160 °C K->L M Reaction Stirring (2-4 hours) L->M N Precipitate with Water M->N O Isolate and Purify Product N->O

Application Notes and Protocols for the Scale-up Synthesis of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Difluoro-3-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern provides unique physicochemical properties that are often sought after in drug design to enhance potency, selectivity, and metabolic stability. The industrial-scale production of this intermediate requires robust, scalable, and cost-effective synthetic methods. These application notes provide detailed protocols for the synthesis of this compound, focusing on a method amenable to scale-up, and discuss an alternative synthetic strategy. Safety considerations and data are presented to aid in the transition from laboratory to industrial production.

Primary Synthesis Protocol: Directed Ortho-metalation of 1,3-Difluoro-2-methylbenzene

This protocol is based on the directed ortho-metalation of 1,3-difluoro-2-methylbenzene (2,4-difluorotoluene) followed by carboxylation with carbon dioxide. The fluorine and methyl groups direct the metalation to the C6 position, leading to the desired product.

Experimental Protocol:

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser compatible with low temperatures (e.g., a carbon dioxide condenser), and a gas inlet for maintaining an inert atmosphere (e.g., dry nitrogen).

  • Initial Charging: Charge the reactor with 100 g (0.78 moles) of 2,4-difluorotoluene and 500 ml of dry tetrahydrofuran (THF).

  • Inerting and Cooling: Flush the entire system with dry nitrogen to remove air and moisture. Cool the reactor contents to an internal temperature of -50°C using a suitable cooling bath (e.g., carbon dioxide-acetone).

  • Addition of n-Butyllithium: Add 585 ml of a 15% n-butyllithium solution in hexane (equivalent to 0.935 moles of n-butyllithium) dropwise into the reactor via the dropping funnel. Maintain the internal temperature at -50°C throughout the addition. A dark red-purple solution will form.

  • Reaction Maintenance: After the addition is complete, maintain the reaction mixture at -50°C for approximately one hour with continuous stirring.

  • Carboxylation: In a separate vessel, prepare a slurry of approximately 1000 g of powdered carbon dioxide (dry ice) in about 100 ml of diethyl ether. Pour the reaction mixture from the first reactor onto this slurry.

  • Quenching and Work-up: Allow the mixture to stand at room temperature for about 20 hours. After this period, treat the residue with 250 ml of 2N sodium hydroxide solution.

  • Extraction and Acidification: Wash the resulting caustic layer with toluene to remove any non-polar impurities. Separate the aqueous layer and acidify it with concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Isolation and Purification: Collect the white precipitate by filtration. Recrystallize the crude product from hot chloroform to yield pure this compound.

Quantitative Data Summary:

Reagent/ProductMolecular Weight ( g/mol )QuantityMolesPurityYieldMelting Point (°C)
2,4-Difluorotoluene128.13100 g0.78---
n-Butyllithium (15% in hexane)64.06585 ml0.935---
Carbon Dioxide (solid)44.01~1000 g----
This compound172.13-->97%-138-142

Note: The provided source for this protocol did not specify the final yield. Yields for similar ortho-metalation/carboxylation reactions can typically range from 60-80%.

Alternative Synthesis Route: Grignard Reaction

An alternative approach for the synthesis of fluorinated benzoic acids involves the formation of a Grignard reagent followed by carboxylation.[1] While a specific example for this compound is not detailed, the general method is applicable.

Conceptual Protocol:

  • Grignard Reagent Formation: React a suitable halogenated precursor, such as 1-bromo-2,6-difluoro-3-methylbenzene, with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent.

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.

  • Acidification: The intermediate salt is hydrolyzed with a dilute aqueous acid (e.g., HCl) to produce the final this compound.

Visualizations

Reaction Pathway for Directed Ortho-metalation:

reaction_pathway 2,4-Difluorotoluene 2,4-Difluorotoluene Lithium Intermediate Lithium Intermediate 2,4-Difluorotoluene->Lithium Intermediate 1. n-BuLi, THF 2. -50°C This compound This compound Lithium Intermediate->this compound 1. CO2 (solid) 2. H3O+

Caption: Directed ortho-metalation synthesis pathway.

Experimental Workflow:

experimental_workflow start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_charge Charge 2,4-Difluorotoluene and THF reactor_prep->reagent_charge cooling Cool to -50°C reagent_charge->cooling buLi_addition Add n-Butyllithium cooling->buLi_addition reaction Reaction at -50°C buLi_addition->reaction carboxylation Carboxylation with CO2 reaction->carboxylation workup Aqueous Work-up (NaOH, Toluene Wash) carboxylation->workup acidification Acidification with HCl workup->acidification isolation Filtration acidification->isolation purification Recrystallization isolation->purification final_product Pure this compound purification->final_product

Caption: Step-by-step experimental workflow.

Logical Relationship for Process Optimization:

optimization_logic goal High Yield & Purity of This compound temp_control Strict Temperature Control (-50°C) goal->temp_control depends on moisture_control Anhydrous Conditions goal->moisture_control depends on reagent_quality High Purity of Starting Materials goal->reagent_quality depends on stirring Efficient Stirring goal->stirring depends on side_reactions side_reactions temp_control->side_reactions prevents reagent_decomposition reagent_decomposition moisture_control->reagent_decomposition prevents impurity_formation impurity_formation reagent_quality->impurity_formation minimizes reaction_homogeneity reaction_homogeneity stirring->reaction_homogeneity ensures

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method reported is the directed ortho-lithiation of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene), followed by carboxylation with carbon dioxide. This multi-step process involves the deprotonation of the aromatic ring at the position between the two fluorine atoms, which is the most acidic site, followed by the introduction of a carboxyl group.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The critical parameters that significantly influence the yield include:

  • Reaction Temperature: Maintaining a very low temperature (typically below -50 °C) during the lithiation step is crucial to prevent side reactions and decomposition of the lithiated intermediate.[1]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and the lithiated intermediate.

  • Quality of Reagents: The purity and accurate titration of the organolithium reagent (e.g., n-butyllithium) are essential for achieving high yields.

  • Carbon Dioxide Quench: The carboxylation step should be performed with an excess of dry, powdered carbon dioxide (dry ice) to ensure efficient trapping of the lithiated intermediate.[1]

Q3: What are the common impurities I should expect in the crude product?

A3: Common impurities can include the unreacted starting material (2,6-difluorotoluene), byproducts from the lithiation reaction, and potentially isomeric benzoic acids if the lithiation is not completely regioselective. Hydrolysis of the lithiated intermediate before carboxylation can lead back to the starting material.

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: The purity of this compound can be effectively assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (139-140 °C) indicates high purity.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the lithiation-carboxylation pathway.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient organolithium reagent. 2. Presence of moisture in the reaction setup. 3. Reaction temperature was too high during lithiation. 4. Inefficient carboxylation.1. Titrate the organolithium reagent before use. Use a fresh bottle if necessary. 2. Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents. 3. Ensure the internal reaction temperature is maintained below -50 °C using a suitable cooling bath (e.g., dry ice/acetone).[1] 4. Use a large excess of freshly crushed, high-purity dry ice. Pour the reaction mixture onto the dry ice slurry to ensure rapid quenching.[1]
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of the organolithium reagent or the lithiated intermediate. 2. Presence of impurities in the starting materials or solvents.1. Maintain strict temperature control. A dark red-purple color is expected, but a black or tarry appearance may indicate decomposition.[1] 2. Purify the starting materials and solvents before use.
Difficult Product Isolation/Purification 1. Incomplete acidification during workup. 2. Presence of emulsions during extraction. 3. Co-precipitation of impurities.1. Ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate. 2. Add a small amount of brine to the aqueous layer to break up emulsions. 3. Recrystallization from a suitable solvent, such as chloroform, is recommended to achieve high purity.[1]

Experimental Protocols

Synthesis of this compound via Lithiation-Carboxylation [1]

This protocol is based on a reported synthesis of 2,6-difluoro-m-toluic acid.

Materials:

  • 2,4-Difluorotoluene (This is likely a typo in the original source, as 2,6-difluorotoluene would be the correct starting material for the desired product. The procedure describes lithiation at the position between the two fluorine atoms, which in 2,4-difluorotoluene would lead to a different isomer. The following protocol assumes the intended starting material is 2,6-difluorotoluene).

  • n-Butyllithium in hexane

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Powdered carbon dioxide (dry ice)

  • 2N Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Toluene

  • Chloroform

Procedure:

  • Setup: In a flask equipped with a mechanical stirrer, dropping funnel, carbon dioxide condenser, and a gas inlet tube, add 2,6-difluorotoluene and dry tetrahydrofuran.

  • Cooling: Flush the system with dry nitrogen and cool the flask to an internal temperature of -50 °C using a dry ice/acetone bath.

  • Lithiation: Add a solution of n-butyllithium in hexane dropwise to the flask while maintaining the temperature at -50 °C. A dark red-purple solution should form. Stir the mixture at this temperature for one hour.

  • Carboxylation: Pour the reaction mixture onto a slurry of powdered carbon dioxide in diethyl ether.

  • Workup: Allow the mixture to stand at room temperature for approximately 20 hours. Treat the residue with 2N sodium hydroxide.

  • Extraction: Separate the aqueous layer and wash it with toluene to remove unreacted starting material.

  • Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Collect the white precipitate by filtration and recrystallize it from hot chloroform to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup (2,6-Difluorotoluene, Dry THF) cooling 2. Cooling (-50 °C) setup->cooling lithiation 3. Lithiation (Add n-BuLi) cooling->lithiation carboxylation 4. Carboxylation (Pour onto Dry Ice) lithiation->carboxylation workup 5. Aqueous Workup (NaOH) carboxylation->workup extraction 6. Extraction (Toluene Wash) workup->extraction precipitation 7. Acidification & Precipitation (HCl) extraction->precipitation purification 8. Recrystallization (Chloroform) precipitation->purification product Pure this compound purification->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality (n-BuLi titration, dry solvents) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous setup, <-50 °C) start->check_conditions check_workup Review Workup Procedure (Efficient carboxylation, pH) start->check_workup sub_reagents1 Titrate/replace n-BuLi check_reagents->sub_reagents1 sub_reagents2 Use freshly distilled solvents check_reagents->sub_reagents2 sub_conditions1 Oven-dry glassware check_conditions->sub_conditions1 sub_conditions2 Monitor internal temperature check_conditions->sub_conditions2 sub_workup1 Use excess fresh dry ice check_workup->sub_workup1 sub_workup2 Ensure pH < 2 for precipitation check_workup->sub_workup2

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Troubleshooting low yield in amide coupling with 2,6-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide coupling reactions involving 2,6-difluoro-3-methylbenzoic acid.

Troubleshooting Guide

Low yields in amide coupling with this compound often stem from a combination of steric hindrance and electronic effects. The ortho-difluoro substitution, coupled with the adjacent methyl group, creates a sterically congested environment around the carboxylic acid. Additionally, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group.

Here are common issues and recommended solutions:

Issue 1: Incomplete Activation of the Carboxylic Acid

The steric bulk around the carboxylic acid can hinder the approach of the coupling reagent, leading to incomplete formation of the activated intermediate.

  • Solution:

    • Choice of Coupling Reagent: Employ more reactive coupling reagents known to be effective for sterically hindered substrates. Urnium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides like EDC and DCC in such cases.[1][2][3]

    • Pre-activation: Allow for a dedicated pre-activation step where the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) are stirred together for 15-30 minutes before adding the amine.[1][4][5] This ensures the formation of the highly reactive OAt-active ester.[5]

    • Acyl Fluoride Formation: Consider converting the carboxylic acid to an acyl fluoride in situ. This can be achieved using reagents like TFFH or BTFFH. Acyl fluorides are highly reactive intermediates that can overcome steric hindrance.[1][6][7][8]

Issue 2: Poor Nucleophilicity of the Amine

If the amine coupling partner is electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can significantly slow down the reaction.[9]

  • Solution:

    • Extended Reaction Time and Increased Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time and temperature.[4][10]

    • Stronger Activation: Utilize a more potent coupling reagent system, such as HATU, which is known for its high efficiency and fast reaction times.[1]

    • Base Selection: Ensure the use of a non-nucleophilic base like DIPEA to prevent side reactions and to deprotonate any amine salts that may be present.[10]

Issue 3: Steric Hindrance from the Amine

If the amine is also sterically hindered, the combination of two bulky coupling partners can severely impede the reaction.

  • Solution:

    • Less Hindered Coupling Reagents: While seemingly counterintuitive, sometimes a smaller activating group can be beneficial. However, for severely hindered cases, more reactive reagents are generally the better choice.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Alternative Strategies: For extremely challenging couplings, consider alternative synthetic routes that do not rely on direct amide bond formation, such as those involving isocyanates.[11]

Issue 4: Suboptimal Reaction Conditions

Incorrect solvent, base, or temperature can significantly impact the reaction outcome.[1]

  • Solution:

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide couplings as they can dissolve a wide range of substrates and reagents. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.[1]

    • Base: A non-nucleophilic base such as DIPEA or 2,6-lutidine is recommended. The amount of base is also critical; typically 2-3 equivalents are used.

    • Temperature: While many couplings proceed at room temperature, sterically hindered reactions may require heating. Start at room temperature and gradually increase the temperature if the reaction is sluggish.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with this compound failing with standard EDC/HOBt conditions?

A: Standard coupling reagents like EDC in combination with HOBt are often inefficient for sterically hindered and electron-deficient carboxylic acids like this compound.[6][7][9] The steric bulk from the two ortho-fluorine atoms and the methyl group hinders the formation of the active ester intermediate. More powerful coupling reagents such as HATU or COMU are recommended.[1][2]

Q2: What is the best coupling reagent for this compound?

A: For sterically demanding substrates, uronium-based reagents are generally superior. HATU is a highly effective choice due to its rapid activation and high coupling efficiency, with a lower risk of racemization.[1][2][5] COMU is another excellent alternative that is considered safer than benzotriazole-based reagents.[1]

Q3: How can I minimize side reactions?

A: A common side reaction with uronium reagents like HATU is the formation of a guanidinium byproduct by reaction with the amine.[3][4] To avoid this, it is crucial to pre-activate the carboxylic acid with HATU and a base before adding the amine.[4][5] Using anhydrous solvents and reagents will prevent hydrolysis of the activated species.[1]

Q4: Should I be concerned about the electronic effects of the fluorine atoms?

A: Yes, the two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid. While this can be beneficial for the initial deprotonation, it can also affect the reactivity of the activated intermediate. The primary challenge, however, remains the steric hindrance.

Q5: Can I use a one-pot procedure for this type of coupling?

A: Yes, a one-pot procedure is standard for amide couplings. The key is the order of addition. The carboxylic acid, coupling reagent, and base should be mixed first to allow for pre-activation, followed by the addition of the amine.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization, effective for hindered substrates.[1][2][5]Can form guanidinium byproducts with the amine if not pre-activated.[3][4]
HBTU/TBTU Uronium/Aminium SaltGood efficiency, byproducts are generally soluble.[3]Less reactive than HATU.
COMU Uronium/Aminium SaltHigh efficiency, safer alternative to benzotriazole-based reagents.[1][2]More expensive than some other reagents.
EDC/HOBt CarbodiimideWater-soluble byproducts, easy workup.[12]Often inefficient for sterically hindered or electron-deficient substrates.[9]
DCC/DMAP CarbodiimideInexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[13]
T3P Phosphonic AnhydrideEasy workup as byproducts are water-soluble.May require a base like pyridine.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.0-1.5 equivalents) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][5]

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sluggish reactions, the temperature can be increased to 40-60 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction for completeness. Reaction times may be longer for sterically hindered couplings.

  • Workup and purification are similar to the HATU protocol.

Mandatory Visualization

AmideCoupling_Troubleshooting cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Solutions Start Low Yield with this compound Diagnosis Potential Issues Start->Diagnosis Activation Incomplete Acid Activation Diagnosis->Activation Steric hindrance? Nucleophilicity Poor Amine Nucleophilicity Diagnosis->Nucleophilicity Electron-deficient amine? Sterics Steric Hindrance Diagnosis->Sterics Bulky amine? CouplingReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Activation->CouplingReagent Preactivation Pre-activate Carboxylic Acid Activation->Preactivation AcylFluoride Form Acyl Fluoride Intermediate Activation->AcylFluoride Nucleophilicity->CouplingReagent Conditions Optimize Conditions (Temp, Time) Nucleophilicity->Conditions Sterics->Conditions Sterics->AcylFluoride

Caption: Troubleshooting workflow for low yield amide coupling.

HATU_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway CarboxylicAcid R-COOH (this compound) Preactivation Pre-activation (15-30 min) CarboxylicAcid->Preactivation HATU HATU HATU->Preactivation Base Base (DIPEA) Base->Preactivation Amine R'-NH2 Coupling Coupling Amine->Coupling ActiveEster OAt-Active Ester Preactivation->ActiveEster ActiveEster->Coupling Product Amide Product (R-CO-NH-R') Coupling->Product

Caption: HATU-mediated amide coupling workflow with pre-activation.

References

Technical Support Center: Optimizing n-Butyllithium Reactions with Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with n-butyllithium and fluorinated benzoic acids. The information is designed to help optimize reaction conditions and address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ortho-lithiation of fluorinated benzoic acids using n-butyllithium.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-Butyllithium: The reagent degrades over time upon exposure to air or moisture.[1] 2. Presence of Water: Trace amounts of water in the solvent, glassware, or starting material will quench the n-butyllithium. 3. Reaction Temperature Too High: Higher temperatures can lead to side reactions and degradation of the organolithium species.[2][3] 4. Insufficient Equivalents of n-BuLi: Two equivalents are required: one to deprotonate the carboxylic acid and the second for ortho-lithiation.1. Titrate n-Butyllithium: Always titrate the n-butyllithium solution before use to determine its exact molarity. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. 3. Maintain Low Temperatures: Conduct the reaction at or below -78 °C. A dry ice/acetone bath is recommended.[2] 4. Use at Least 2.2 Equivalents: Employ a slight excess of n-butyllithium to ensure complete reaction.
Formation of Multiple Products (Poor Regioselectivity) 1. Substrate-Dependent Lithiation: The position of the fluorine atom influences the site of lithiation. For example, 4-fluorobenzoic acid can be lithiated at both the C2 and C3 positions.[4] 2. Reaction Temperature Too High: Warmer temperatures can reduce the selectivity of the lithiation.1. Optimize for the Desired Isomer: For substrates like 4-fluorobenzoic acid, expect a mixture of products. The ratio may be influenced by the choice of organolithium reagent and additives. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C or lower throughout the addition of n-butyllithium and the subsequent stirring period.
Presence of Ketone Byproduct Nucleophilic Addition: n-Butyllithium can act as a nucleophile and add to the lithium carboxylate intermediate, which upon workup yields a ketone.Slow Addition at Low Temperature: Add the n-butyllithium solution dropwise to the cooled solution of the fluorinated benzoic acid to maintain a low concentration of the organolithium reagent at any given time. Ensure the temperature is kept at or below -78 °C.
Fluorine Displacement Nucleophilic Aromatic Substitution: This is a known side reaction, particularly with 2-fluorobenzoic acid, where the lithiated species can displace the fluorine atom.[4]Use of s-BuLi/TMEDA: Consider using sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), which can favor lithiation over nucleophilic attack in some cases. Conduct the reaction at very low temperatures (e.g., -90 °C).[4][5]
Reaction Fails to Initiate (No Color Change) 1. Poor Quality n-BuLi: The reagent may be completely degraded. 2. Gross Contamination with Water: Significant moisture in the reaction setup.1. Use a Fresh Bottle of n-BuLi: If titration shows very low molarity, obtain a new, sealed bottle of the reagent. 2. Re-check Anhydrous Setup: Ensure all components of the reaction setup are scrupulously dried.

Frequently Asked Questions (FAQs)

Q1: Why are two equivalents of n-butyllithium necessary for the ortho-lithiation of a benzoic acid?

A1: The first equivalent of n-butyllithium acts as a strong base to deprotonate the acidic proton of the carboxylic acid, forming a lithium carboxylate. This step is a fast acid-base reaction. The second equivalent is then required to act as the lithiating agent, removing a proton from the ortho position of the aromatic ring, directed by the newly formed carboxylate group.

Q2: What is the role of TMEDA in these reactions?

A2: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that complexes with the lithium ion of the organolithium reagent. This breaks down the aggregates in which n-butyllithium typically exists (tetramers or hexamers), leading to more reactive monomeric or dimeric species. This increased reactivity can lead to faster and more efficient lithiation, often at lower temperatures.[1][3][6]

Q3: Can I use other organolithium reagents besides n-butyllithium?

A3: Yes, other organolithium reagents such as sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) can be used. s-BuLi, often in combination with TMEDA, is reported to be very effective for the ortho-lithiation of unprotected benzoic acids, including fluorinated derivatives, providing good yields and regioselectivity.[4][5] t-BuLi is a stronger base but also more sterically hindered. The choice of reagent can influence the outcome of the reaction, especially the regioselectivity.[7]

Q4: What is the optimal temperature for the reaction?

A4: The optimal temperature is generally very low, typically -78 °C or below.[2] These low temperatures are crucial to prevent side reactions such as nucleophilic addition to the carboxylate, reaction with the solvent (especially THF), and to enhance regioselectivity.[2][3] Some procedures even call for temperatures as low as -90 °C.[4][5]

Q5: Which solvent is most suitable for this reaction?

A5: Anhydrous tetrahydrofuran (THF) is a commonly used solvent because it is a polar aprotic solvent that can dissolve the organolithium species and the intermediates.[7] However, it's important to be aware that n-butyllithium can react with THF, especially at temperatures above -20 °C, in a process that leads to ring-opening of the THF.[3][7] Therefore, strict temperature control is essential when using THF. Diethyl ether is another option, though it is less effective at deaggregating the organolithium reagent.[7]

Quantitative Data on Ortho-Lithiation of Fluorinated Benzoic Acids

The following table summarizes reported yields for the ortho-lithiation of various fluorinated benzoic acids followed by quenching with an electrophile.

SubstrateOrganolithium Reagent/AdditiveElectrophileProduct(s)Yield (%)Reference
Benzoic Acids-BuLi / TMEDACH₃I2-Methylbenzoic acid65[4]
2-Fluorobenzoic Acidn-BuLi / TMEDA-Fluorine Displacement Product53[4]
2-Chlorobenzoic Acidn-BuLi / TMEDACH₃I2-Chloro-6-methylbenzoic acid68[4]
4-Fluorobenzoic Acidn-BuLi / TMEDACH₃I4-Fluoro-2-methylbenzoic acid & 4-Fluoro-3-methylbenzoic acid80 (4:1 ratio)[4]
3-Chlorobenzoic Acidn-BuLi / TMEDACH₃I3-Chloro-2-methylbenzoic acid72[4]
3-Fluorobenzoic Acidn-BuLi / TMEDACH₃I3-Fluoro-2-methylbenzoic acid75[4]
2,4-Dichlorobenzoic Acidn-BuLi / TMEDACH₃I2,4-Dichloro-5-methylbenzoic acid85[4]
2,4-Difluorobenzoic Acidn-BuLi / TMEDACH₃I2,4-Difluoro-5-methylbenzoic acid80[4]

Experimental Protocols

General Protocol for the Ortho-Lithiation of a Fluorinated Benzoic Acid

This protocol is a generalized procedure based on common practices reported in the literature.[4][5][8] Researchers should adapt it to their specific substrate and equipment.

1. Materials and Setup:

  • Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, thermometer adapter) must be oven-dried (e.g., at 120 °C for at least 4 hours) and assembled hot under a stream of dry nitrogen or argon.

  • Reagents:

    • Fluorinated benzoic acid

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (or s-butyllithium) solution in hexanes (freshly titrated)

    • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

    • Electrophile (e.g., methyl iodide)

  • Equipment: Magnetic stirrer, low-temperature thermometer, inert gas line (nitrogen or argon), dry ice/acetone bath.

2. Procedure:

  • Under a positive pressure of inert gas, add the fluorinated benzoic acid (1.0 eq.) and anhydrous THF to the reaction flask.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • In a separate, dry flask under inert gas, prepare the lithiating agent. If using TMEDA, add it (2.2 eq.) to the n-butyllithium solution (2.2 eq.) in hexanes at 0 °C.

  • Slowly add the n-butyllithium solution (with or without TMEDA) dropwise to the cooled solution of the fluorinated benzoic acid over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (e.g., 1.5 eq. of methyl iodide) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for another 1-2 hours, and then let it warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup: transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware under Inert Atmosphere add_acid Add Fluorinated Benzoic Acid (1.0 eq) and Anhydrous THF start->add_acid cool Cool to -78 °C add_acid->cool add_buli Slowly Add n-BuLi (2.2 eq) (maintain T < -75 °C) cool->add_buli stir1 Stir for 1-2 hours at -78 °C add_buli->stir1 add_electrophile Add Electrophile (e.g., CH3I) stir1->add_electrophile stir2 Stir and Warm to Room Temperature add_electrophile->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the ortho-lithiation of fluorinated benzoic acids.

troubleshooting_logic cluster_yield Low/No Yield cluster_selectivity Poor Selectivity / Byproducts start Reaction Issue Encountered check_buli Tritrate n-BuLi? start->check_buli check_conditions Anhydrous Conditions Met? start->check_conditions check_temp Temperature Kept at -78°C? start->check_temp check_temp2 Temperature Kept at -78°C? start->check_temp2 check_substrate Substrate Prone to Multiple Lithiation Sites? (e.g., 4-F-BA) start->check_substrate check_ketone Ketone Byproduct Observed? start->check_ketone check_displacement Fluorine Displacement? (e.g., 2-F-BA) start->check_displacement solution_buli No: Titrate or use fresh check_buli->solution_buli solution_dry No: Re-dry all glassware/solvents check_conditions->solution_dry solution_temp No: Improve cooling/monitoring check_temp->solution_temp check_temp2->solution_temp solution_substrate Yes: Optimize for desired isomer check_substrate->solution_substrate solution_ketone Yes: Slower n-BuLi addition check_ketone->solution_ketone solution_displacement Yes: Consider s-BuLi/TMEDA at -90°C check_displacement->solution_displacement

Caption: Troubleshooting logic for optimizing n-BuLi reactions with fluorinated benzoic acids.

References

Technical Support Center: Purification of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from 2,6-Difluoro-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available or synthetically produced this compound?

A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common impurities may include:

  • Isomeric Impurities: Positional isomers such as 2,4-Difluoro-3-methylbenzoic acid may form depending on the synthetic route.

  • Starting Materials: Unreacted precursors, for instance, 2,4-difluorotoluene, might be present.[1]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

  • Related Fluorinated Benzoic Acids: Other fluorinated benzoic acid derivatives could be present as by-products.

Q2: Which analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is a common approach.[2]

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities like residual solvents.[2]

  • Mass Spectrometry (MS): Coupling with HPLC (LC-MS) or GC (GC-MS) helps in determining the molecular weight and structure of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the main compound and any isolatable impurities.[2][3]

Q3: What are the most effective methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Highly effective for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Ideal for separating compounds with different polarities.

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and concentrating the product from a dilute solution.[4][5]

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the acidic product from neutral or basic impurities.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for similar compounds, solvents like chloroform or ethanol can be good starting points.[1][6]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Troubleshooting Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve Incorrect solvent choice; insufficient solvent.Try a more polar or less polar solvent. Increase the amount of solvent gradually until dissolution is achieved at boiling point.
No crystals form on cooling Solution is too dilute; supersaturation has not occurred.Try scratching the inside of the flask with a glass rod. Add a seed crystal. Evaporate some of the solvent to concentrate the solution.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the compound; the compound is "salting out".Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble.
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of solvent for dissolution. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Purity has not improved Inappropriate solvent choice (impurities have similar solubility); cooling was too rapid, trapping impurities.Select a solvent where the impurity is either very soluble or insoluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (solvent system).

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack a glass column with the slurry.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Pass the mobile phase through the column under positive pressure.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC Incorrect mobile phase polarity.Optimize the mobile phase. If spots are too high (high Rf), decrease polarity. If spots are too low (low Rf), increase polarity.
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry.
Compound is insoluble in mobile phase The mobile phase is too non-polar.Use a stronger solvent to dissolve the sample for loading, and then switch to the optimized mobile phase for elution.
Streaking of compound on column/TLC The compound is too acidic and strongly interacts with silica; sample overload.Add a small amount of a modifier like acetic acid to the mobile phase. Load a smaller amount of the sample.
Acid-Base Extraction

This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the impure sample in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Shake the funnel gently to mix the layers and then allow them to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

  • Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1 M HCl) until the solution is acidic (check with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Troubleshooting Acid-Base Extraction

IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation at the interface Vigorous shaking; high concentration of solutes.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of the final product Incomplete extraction into the aqueous layer; incomplete precipitation upon acidification.Perform multiple extractions with the aqueous base. Ensure the aqueous layer is sufficiently acidified to a low pH.
Product precipitates during basic extraction The carboxylate salt is not soluble in the aqueous base.Use a more dilute solution or a larger volume of the aqueous base.

Visualized Workflows

Here are diagrams illustrating the decision-making process and experimental workflows for purification.

G Figure 1. General Purification Workflow start Impure 2,6-Difluoro-3- methylbenzoic Acid analytical Analytical Assessment (HPLC, TLC, NMR) start->analytical decision Select Purification Method analytical->decision recryst Recrystallization decision->recryst High Purity, Solid chrom Column Chromatography decision->chrom Multiple Impurities, Similar Polarity extraction Acid-Base Extraction decision->extraction Neutral/Basic Impurities analysis_pure Purity Check (>99%?) recryst->analysis_pure chrom->analysis_pure extraction->analysis_pure end Pure Product analysis_pure->end Yes repurify Repurify or Combine Methods analysis_pure->repurify No repurify->decision

Caption: Figure 1. General workflow for the purification of this compound.

G Figure 2. Recrystallization Process cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve impure solid in minimum hot solvent hot_filter Hot filtration (optional, removes insoluble impurities) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end end dry->end Pure Crystals

Caption: Figure 2. Step-by-step process of purification by recrystallization.

References

Side reactions of 2,6-Difluoro-3-methylbenzoic acid with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Difluoro-3-methylbenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on side reactions encountered when using strong bases.

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotonate the carboxylic acid of this compound, but I am getting low yields and multiple products. What is happening?

A1: When using strong bases (e.g., organolithiums like n-BuLi, s-BuLi), you are likely observing competitive side reactions in addition to the intended carboxylate formation. The primary side reactions for this molecule are:

  • Directed Ortho-Metalation (DoM): Deprotonation of the aromatic ring at the C5 position, directed by the carboxylate and the C6-fluorine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the fluorine atoms (likely at C2 or C6) by the strong base if it is also a good nucleophile (e.g., n-BuLi).

  • Benzylic Deprotonation: Removal of a proton from the C3-methyl group. This is generally less favorable than DoM in the presence of a strong directing group like a carboxylate but can be promoted by certain bases.[1]

The choice of base, temperature, and reaction time significantly influences which of these pathways dominates.

Q2: What is Directed Ortho-Metalation (DoM) and why does it occur on my molecule?

A2: Directed Ortho-Metalation (DoM) is a reaction where a strong base deprotonates an aromatic ring at a position ortho (adjacent) to a Directing Metalation Group (DMG).[2][3] In your molecule, after the initial rapid deprotonation of the carboxylic acid, the resulting lithium carboxylate (-COOLi) acts as a powerful DMG.[4] This group coordinates to the lithium base, delivering it to a nearby C-H bond. The C6-fluorine also acts as a directing group.[4] The most sterically accessible and electronically favorable position for deprotonation is C5, leading to a lithiated aromatic ring at that position.

Q3: I found a product where one of the fluorine atoms was replaced by the alkyl group from my organolithium base. What is this reaction?

A3: This is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylate and the other fluorine atom activates the ring, making the fluorine atoms susceptible to displacement by a strong nucleophile.[5] Nucleophilic bases like n-butyllithium (n-BuLi) are known to cause this side reaction with fluoroaromatic compounds.[4] Studies on 2-fluorobenzoic acid have shown that fluorine displacement can be a significant competing pathway when using BuLi.[4]

Q4: Can the methyl group be deprotonated?

A4: Yes, this is known as benzylic deprotonation. While the aromatic protons ortho to the directing groups are typically more acidic and kinetically favored for removal by alkyllithiums, the benzylic protons on the methyl group can be abstracted. This pathway is often favored by using sterically hindered, non-nucleophilic lithium amide bases, such as Lithium Diisopropylamide (LDA).[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product; mixture of many unidentified products. Reaction temperature is too high, allowing multiple side reactions to occur and potentially leading to decomposition or aryne formation.Maintain strict temperature control. For organolithium reactions, use a cooling bath at -78 °C (e.g., dry ice/acetone) for the entire duration of the base addition and reaction.[4][6]
An ortho-functionalized product is formed at C5 after quenching with an electrophile. Directed Ortho-Metalation (DoM) is occurring. The base used (e.g., s-BuLi, t-BuLi) is effectively deprotonating the C5 position.This is an opportunity for selective functionalization. If this is undesired, use a less reactive base or a hindered base like LDA at a very low temperature and quench the reaction quickly after carboxylate formation.
A product is isolated where a fluorine atom has been replaced by an alkyl group (e.g., a butyl group when using n-BuLi). Nucleophilic Aromatic Substitution (SNAr) is occurring. The base (n-BuLi) is acting as a nucleophile.Switch to a more sterically hindered and less nucleophilic base. s-BuLi or t-BuLi are less likely to act as nucleophiles.[4] LDA or LiTMP are strong, non-nucleophilic bases that will favor deprotonation over substitution.[4]
A product is isolated that results from a reaction at the methyl group. Benzylic Deprotonation is occurring.This is more likely when using lithium amide bases (e.g., LDA).[4] If this is not the desired outcome, switch to an alkyllithium base like s-BuLi or t-BuLi, which typically favor DoM.[4]
Low or no conversion; recovery of starting material. The strong base is being quenched by trace amounts of water or acid in the solvent or on the glassware. The titer (actual concentration) of the organolithium reagent may be low.Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). Use freshly distilled, anhydrous solvents. Titrate the organolithium reagent before use to determine its exact concentration.

Data on Side Reactions in Analogous Systems

Direct quantitative data for this compound is limited in published literature. The following table summarizes results for similar compounds to illustrate the principles of selectivity.

Starting MaterialBase / ConditionsMajor Product(s) & YieldSide Reaction TypeReference
2-Fluorobenzoic Acids-BuLi / TMEDA, THF, -90°C; then MeI quench2-Fluoro-6-methylbenzoic acid (Product of DoM at C6)Directed Ortho-Metalation (DoM)[4]
2-Fluorobenzoic AcidBuLi / TMEDA, THFProduct of Fluorine DisplacementNucleophilic Aromatic Substitution (SNAr)[4]
2-Chlorobenzoic AcidBuLi / TMEDA, THF; then MeI quench2-Chloro-6-methylbenzoic acid (68% yield)Directed Ortho-Metalation (DoM)[4]
2,6-Dichlorobenzoic AcidBuLi / TMEDA, THF; then MeI quench2,6-Dichloro-3-methylbenzoic acid (92% yield)Directed Ortho-Metalation (DoM at C3)[4]
p-FluorotolueneStrong Base (LITMP)Preferential deprotonation of the aromatic ringDirected Ortho-Metalation (DoM) > Benzylic Deprotonation

Note: Yields and outcomes are highly dependent on the specific electrophile used for quenching and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions

(For reactions where the carboxylic acid is the target, e.g., conversion to an amide)

  • Preparation: Rigorously dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of dry inert gas (Argon or Nitrogen).

  • Setup: Assemble the glassware while flushing with inert gas. Use septa and cannulation techniques for all liquid transfers.

  • Reaction: Dissolve this compound (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a less reactive base, such as Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hydride (KH) (1.1 equivalents), to the stirred solution. Avoid organolithium reagents if possible.

  • Reaction & Quench: Allow the deprotonation to proceed for 30-60 minutes at -78 °C before adding the desired electrophile (e.g., an activating agent for amide coupling).

Protocol 2: Procedure to Favor Directed Ortho-Metalation (DoM) at C5
  • Preparation: Follow the rigorous drying and inert atmosphere procedures described in Protocol 1.

  • Setup: Dissolve this compound (1 equivalent) in anhydrous THF containing TMEDA (2.5 equivalents).

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Slowly add s-BuLi or t-BuLi (2.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. The first equivalent deprotonates the acid, and the second deprotonates the ring.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation at the C5 position.

  • Quench: Add the desired electrophile (e.g., iodomethane, trimethylsilyl chloride) at -78 °C and allow the reaction to slowly warm to room temperature overnight before workup.

Visualizations

Reaction Pathways Diagram

G start This compound carboxylate Lithium 2,6-difluoro-3-methylbenzoate start->carboxylate 1 eq. Strong Base (Initial Deprotonation) dom_prod Product of C5-Metalation (e.g., 5-substituted derivative) carboxylate->dom_prod 1.1 eq. s-BuLi or t-BuLi (Hindered, strong base) Favors DoM snar_prod Product of F-Displacement (e.g., 2-butyl-6-fluoro derivative) carboxylate->snar_prod 1.1 eq. n-BuLi (Nucleophilic base) Favors SNAr benzyl_prod Product of Benzylic Metalation (e.g., 3-(lithiomethyl) derivative) carboxylate->benzyl_prod 1.1 eq. LDA or LiTMP (Hindered, non-nucleophilic base) Can favor Benzylic Deprotonation

Caption: Competing reaction pathways with different strong bases.

Troubleshooting Workflow

G start Experiment yields low conversion or multiple products check_conditions Are reaction conditions rigorously anhydrous and at low temp (-78°C)? start->check_conditions fix_conditions Solution: Improve drying of glassware/ solvents. Titrate base. Maintain -78°C. check_conditions->fix_conditions No analyze_products Analyze side products (GC-MS, NMR) check_conditions->analyze_products Yes is_snar Is a Fluorine atom replaced by base's alkyl group? analyze_products->is_snar is_dom Is product functionalized at the C5 position of the ring? is_snar->is_dom No sol_snar SNAr Occurring. Solution: Switch to a hindered, non-nucleophilic base (s-BuLi, t-BuLi, LDA). is_snar->sol_snar Yes is_benzyl Is product functionalized at the C3-methyl group? is_dom->is_benzyl No sol_dom DoM Occurring. Solution: If undesired, use a weaker base or shorter reaction time. is_dom->sol_dom Yes sol_benzyl Benzylic Deprotonation Occurring. Solution: Switch from amide base to an alkyllithium base (s-BuLi, t-BuLi). is_benzyl->sol_benzyl Yes

Caption: A logical workflow for troubleshooting unexpected results.

References

Preventing degradation of 2,6-Difluoro-3-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6-Difluoro-3-methylbenzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during reactions?

A1: The primary degradation pathway of concern for this compound is decarboxylation , which is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is often promoted by heat and the presence of basic reagents. Under harsh conditions, defluorination through nucleophilic aromatic substitution (SNAr) is also a potential side reaction, where one or both of the fluorine atoms are displaced by a nucleophile.

Q2: At what temperature does this compound start to decarboxylate?

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, it can be sensitive to both, particularly basic conditions. Strong bases can facilitate decarboxylation, especially at elevated temperatures. While generally stable in mild acidic conditions, some amides formed from sterically hindered benzoic acids have shown instability even in the presence of weak acids, leading to hydrolysis.[3]

Q4: Can the fluorine atoms be displaced during a reaction?

A4: Yes, under certain conditions, the fluorine atoms on the aromatic ring can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is more likely to occur with strong nucleophiles and when the aromatic ring is activated by electron-withdrawing groups.[4][5][6][7] The presence of two fluorine atoms ortho to the carboxylic acid group in this compound makes the ring electron-deficient and thus susceptible to this type of reaction.

Troubleshooting Guides

This section provides practical advice for common issues encountered when using this compound in chemical synthesis.

Issue 1: Low or no yield in amide coupling reactions.

Amide bond formation with this compound can be challenging due to its steric hindrance.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The two fluorine atoms ortho to the carboxylic acid group can hinder the approach of the amine and coupling reagents.1. Use less sterically demanding coupling reagents. Reagents that form smaller activated intermediates, such as those that generate acyl fluorides in situ (e.g., BTFFH), can be more effective than traditional carbodiimide reagents like DCC or EDC.[3][8] 2. Increase reaction temperature and time. For sterically hindered substrates, higher temperatures and longer reaction times may be necessary to achieve good conversion.[3] 3. Optimize the base. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be effective for activating the sterically hindered carboxylic acid.1. Convert to an acyl fluoride. The formation of an acyl fluoride can be a highly effective strategy for coupling sterically hindered carboxylic acids with electron-deficient amines.[3][8][9] 2. Use phosphonium or uronium-based reagents. Reagents like HATU or HBTU can be more effective than carbodiimides for challenging couplings.
Amide Product Instability: The resulting amide bond may be susceptible to hydrolysis, especially under acidic conditions.1. Maintain neutral or slightly basic conditions during workup and purification. 2. Avoid prolonged exposure to even weak acids. [3]
Issue 2: Formation of an unexpected byproduct corresponding to the loss of CO₂.

This indicates that decarboxylation is occurring.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reaction Temperature: Elevated temperatures can promote thermal decarboxylation.1. Lower the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Consider alternative, lower-temperature methods. Explore different synthetic routes that do not require high temperatures.
Presence of a Base: Strong bases can catalyze decarboxylation.1. Use a weaker, non-nucleophilic base. 2. Use the minimum necessary amount of base. 3. Add the base at a lower temperature.
Use of Certain Catalysts: Some catalysts, like alkanolamines, can promote decarboxylation.[1]Avoid catalysts known to promote decarboxylation of aromatic carboxylic acids. If a catalyst is necessary, screen for alternatives that do not cause this side reaction.
Issue 3: Difficulty in purifying the final product from starting material and byproducts.

The formation of byproducts with similar polarities can complicate purification.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Formation of Difluorobenzoic Acid Impurities: In some synthetic routes, related difluorobenzoic acid isomers can form and be difficult to separate by crystallization.[10]1. Optimize reaction conditions to minimize byproduct formation. 2. Employ alternative purification techniques. Consider flash column chromatography with a carefully selected solvent system. 3. Consider derivatization. In some cases, converting the carboxylic acid to an ester or amide may alter its chromatographic behavior enough to allow for separation.
Co-elution of Starting Material and Product: The starting material and product may have similar retention factors in chromatography.1. Screen different solvent systems for chromatography. A change in solvent polarity or the use of a ternary solvent system may improve separation. 2. Use a high-performance liquid chromatography (HPLC) for purification if necessary.

Experimental Protocols & Visualizations

Recommended Protocol for Amide Coupling of Sterically Hindered this compound

This protocol is based on methods developed for other sterically hindered carboxylic acids and aims to minimize degradation.[3][8][9]

Materials:

  • This compound

  • Amine

  • BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add the amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BTFFH (1.1-1.2 eq.) portion-wise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 40-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Activation Add BTFFH (Activation) Acid->Activation Amine Amine Amine->Activation Base DIPEA Base->Activation Coupling Heating (Coupling) Activation->Coupling Wash Aqueous Wash Coupling->Wash Dry Drying Wash->Dry Purify Chromatography Dry->Purify Product Purified Amide Purify->Product

Caption: Workflow for the amide coupling of this compound.

Logical Flowchart for Troubleshooting Degradation

Troubleshooting_Degradation Start Degradation Observed? Decarboxylation Decarboxylation (Loss of CO2) Start->Decarboxylation Yes Defluorination Defluorination (Loss of F) Start->Defluorination Yes Other Other Side Reactions Start->Other Yes Temp High Temperature? Decarboxylation->Temp Nucleophile Strong Nucleophile? Defluorination->Nucleophile AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Other->AnalyzeByproducts Base Strong Base? Temp->Base No ReduceTemp Reduce Temperature Temp->ReduceTemp Yes WeakerBase Use Weaker Base Base->WeakerBase Yes WeakerNuc Use Weaker Nucleophile or Protect Acid Nucleophile->WeakerNuc Yes

Caption: Troubleshooting flowchart for degradation of this compound.

References

Identifying impurities in 2,6-Difluoro-3-methylbenzoic acid using 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying impurities in 2,6-Difluoro-3-methylbenzoic acid using ¹H NMR spectroscopy.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the potential impurities?

A1: Unidentified peaks in the aromatic region (typically 6.5-8.0 ppm) of your ¹H NMR spectrum for this compound could be due to the presence of unreacted starting materials or aromatic byproducts. A common synthetic route to this compound starts from 2,6-difluorotoluene. Therefore, residual 2,6-difluorotoluene is a likely impurity.

To confirm its presence, you can compare the chemical shifts and multiplicities of the unknown signals with the known spectrum of 2,6-difluorotoluene. The expected signals for 2,6-difluorotoluene in CDCl₃ are a multiplet around 7.07 ppm and a triplet around 6.80 ppm.

Q2: My ¹H NMR spectrum shows broad singlets that I cannot assign to my product. What could they be?

A2: Broad singlets in a ¹H NMR spectrum, especially those that can vary in chemical shift, are often indicative of exchangeable protons from water (H₂O) or residual acidic/basic reagents. Water typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is often seen around 3.33 ppm, while in CDCl₃, it can range from 1.5 to 4.8 ppm.

If acidic or basic reagents were used in the final work-up steps (e.g., hydrochloric acid or sodium hydroxide), their residual presence could also contribute to broad, exchangeable proton signals.

Q3: I observe signals in the aliphatic region (0-3 ppm) that do not correspond to the methyl group of my product. What are the likely sources of these impurities?

A3: Aliphatic signals that are not from the methyl group of this compound are most likely due to residual solvents used during the synthesis and purification. Common solvents that may be present include:

  • Hexane: Typically shows signals around 0.9 and 1.3 ppm.

  • Diethyl ether: Characterized by a quartet around 3.5 ppm and a triplet around 1.2 ppm.

  • Tetrahydrofuran (THF): Often appears as multiplets around 3.7 and 1.8 ppm.

  • Toluene: Will show aromatic signals as well as a singlet for the methyl group around 2.3 ppm.

  • Chloroform: If non-deuterated chloroform is present, a singlet will be observed around 7.26 ppm in CDCl₃.

Consulting a table of common NMR solvent impurities is the best way to identify these signals.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

A1: The ¹H NMR spectrum of this compound is expected to show three main signals: a broad singlet for the carboxylic acid proton (usually above 10 ppm and its position can be concentration-dependent), a multiplet or triplet of doublets for the aromatic proton coupled to the two adjacent fluorine atoms, and a singlet for the methyl group. The exact chemical shifts can vary slightly depending on the solvent used.

Q2: How can I confirm the identity of a suspected impurity?

A2: The most definitive way to confirm the identity of an impurity is to "spike" your NMR sample with a small amount of the suspected compound and re-acquire the spectrum. If the intensity of the peak increases, it confirms the identity of the impurity. Alternatively, 2D NMR techniques such as COSY and HSQC can help in elucidating the structure of unknown impurities.

Q3: What are some common deuterated solvents used for ¹H NMR analysis of this compound, and what are their residual peaks?

A3: Commonly used deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. It is important to be aware of the residual solvent peaks:

  • CDCl₃: A singlet at approximately 7.26 ppm.

  • DMSO-d₆: A pentet at around 2.50 ppm.

  • Acetone-d₆: A pentet at about 2.05 ppm.

These residual solvent peaks can sometimes overlap with signals from your compound or impurities.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10broad singlet
Aromatic CH7.0 - 7.3multiplet
Methyl (-CH₃)~ 2.3singlet

Note: These are predicted values and may vary from experimental results.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities

ImpurityChemical Shift (ppm) in CDCl₃Multiplicity
2,6-Difluorotoluene7.07, 6.80multiplet, triplet
Tetrahydrofuran (THF)3.76, 1.85multiplet, multiplet
Hexane1.25, 0.88multiplet, multiplet
Diethyl Ether3.48, 1.21quartet, triplet
Toluene7.29-7.17, 2.36multiplet, singlet
Chloroform7.26singlet
Water1.56 (variable)broad singlet

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

  • Weighing the sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Adding the solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolving the sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution.

  • Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Adding an internal standard (optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is often used as a reference standard and its chemical shift is set to 0.00 ppm.

  • Acquiring the spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Visualizations

Impurity_Identification_Workflow start Start: ¹H NMR Spectrum Acquired unexpected_peaks Unexpected Peaks Observed? start->unexpected_peaks identify_region Identify Peak Region (Aromatic, Aliphatic, etc.) unexpected_peaks->identify_region Yes end_clean End: Sample is Pure unexpected_peaks->end_clean No compare_data Compare with Known Impurity Data Tables identify_region->compare_data possible_match Possible Match Found? compare_data->possible_match spike_sample Spike Sample with Suspected Impurity possible_match->spike_sample Yes no_match No Match Found possible_match->no_match No confirm_identity Confirm Impurity Identity spike_sample->confirm_identity end_impure End: Impurity Identified confirm_identity->end_impure further_analysis Consider 2D NMR or Alternative Synthetic Route Analysis no_match->further_analysis further_analysis->end_impure

Caption: Workflow for Identifying Impurities using ¹H NMR.

Caption: Structure and Predicted ¹H NMR Signals.

Challenges in the synthesis and purification of 2,6-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of 2,6-Difluoro-3-methylbenzoic acid.

Synthesis Troubleshooting Guide

The synthesis of this compound commonly proceeds via the directed ortho-metalation of 2,4-difluorotoluene with an organolithium reagent, followed by carboxylation with carbon dioxide. This section addresses potential issues in this synthetic route.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. The most common issues are related to the highly reactive nature of the organolithium reagent.

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium are extremely sensitive to moisture and atmospheric carbon dioxide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Reaction Temperature: The lithiation step is highly exothermic and requires strict temperature control, typically around -50°C.[1] Temperatures that are too high can lead to side reactions and decomposition of the organolithium intermediate.

  • Quality of Reagents: The purity of 2,4-difluorotoluene and the concentration of the n-butyllithium solution are critical. Use freshly distilled starting material and a recently titrated organolithium solution.

  • Addition Rate: Slow, dropwise addition of n-butyllithium is crucial to maintain the low reaction temperature and minimize side reactions.

  • Incomplete Carboxylation: Ensure the carbon dioxide source is of high purity and is introduced efficiently into the reaction mixture. Using a large excess of crushed dry ice is a common and effective method.[1]

Q2: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the synthesis, leading to a complex crude product mixture.

  • Protonation of the Organolithium Intermediate: Traces of water or other acidic protons in the reaction mixture can quench the organolithium intermediate, leading to the recovery of unreacted 2,4-difluorotoluene. Rigorous drying of all reagents and apparatus is essential.

  • Wurtz-type Coupling: The organolithium intermediate can react with any unreacted n-butyl bromide (present in some commercial n-BuLi solutions) or with the starting material to form homocoupled or cross-coupled byproducts. Using a high-quality organolithium reagent with low residual alkyl halide content can mitigate this.

  • Formation of Ketones: The lithium carboxylate salt formed after carboxylation can be attacked by another equivalent of the organolithium reagent to form a ketone upon workup. This is more likely if the reaction temperature is not kept sufficiently low during the carboxylation and workup.

  • Isomeric Byproducts: While the fluorine atoms direct the lithiation to the desired position, minor amounts of other lithiated isomers of 2,4-difluorotoluene may form, leading to isomeric benzoic acid byproducts. Maintaining a low reaction temperature can improve regioselectivity.

Q3: How can I confirm the successful formation of the organolithium intermediate?

A3: The formation of the lithiated species from 2,4-difluorotoluene is often accompanied by a distinct color change. The reaction mixture typically turns into a dark red-purple solution, indicating the presence of the organolithium intermediate.[1] This visual cue can serve as a good indicator of a successful lithiation before proceeding with the carboxylation step.

Purification Troubleshooting Guide

The primary methods for purifying this compound are recrystallization and column chromatography. This section provides guidance on overcoming common purification challenges.

Q1: I am having difficulty purifying the crude product by recrystallization. What is a suitable solvent and what are the key considerations?

A1: Recrystallization is an effective method for purifying this compound if the appropriate solvent and technique are used.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, hot chloroform has been reported to be an effective solvent.[1] Other potential solvents to explore include toluene, or mixed solvent systems such as ethanol/water or acetone/hexane.

  • Oiling Out: The compound may "oil out" instead of crystallizing if the solution is cooled too quickly or if the solvent is not ideal. To prevent this, ensure the solution cools slowly and undisturbed. If oiling occurs, try reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation, then cool slowly.

  • Incomplete Removal of Impurities: If the purity does not improve significantly after one recrystallization, it may be due to the co-crystallization of impurities. A second recrystallization or switching to a different purification method like column chromatography may be necessary. Unreacted starting material (2,4-difluorotoluene) is volatile and should be largely removed during the initial workup and drying, but residual amounts can be an impurity.

Q2: When should I consider using column chromatography and what are the recommended conditions?

A2: Column chromatography is recommended when recrystallization fails to provide the desired purity, especially when dealing with impurities that have similar solubility profiles to the product.

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like carboxylic acids.

  • Mobile Phase: A common mobile phase for purifying acidic compounds on silica gel is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether), with the addition of a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column. For reversed-phase flash chromatography, a mobile phase of acetonitrile/water or methanol/water can be effective for separating benzoic acid derivatives.

  • Detection: The product can be visualized on TLC plates using a UV lamp (254 nm) due to its aromatic nature.

Q3: What are the common impurities I should be looking for and how can I identify them?

A3: Besides unreacted starting material, other potential impurities include:

  • Isomeric Benzoic Acids: Arising from non-selective lithiation. These can be difficult to separate by recrystallization and may require chromatographic methods.

  • Butyl-substituted Benzoic Acid: From the reaction of n-butyllithium with carbon dioxide.

  • Homocoupled Byproducts: Such as 3,3'-dimethyl-2,2',6,6'-tetrafluorobiphenyl. These are typically less polar and can be separated by column chromatography.

Identification of these impurities can be achieved using analytical techniques such as ¹H NMR, ¹⁹F NMR, GC-MS, and LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with the synthesis of this compound?

A1: The synthesis involves several hazardous materials and conditions:

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Solvents: Tetrahydrofuran (THF) and hexane are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acidic Workup: The use of concentrated hydrochloric acid requires caution.

Q2: Can I use a Grignard reagent instead of an organolithium reagent for this synthesis?

A2: While Grignard reagents are also used for carboxylation reactions, their formation from 2,4-difluorotoluene would be challenging. The C-F bond is generally unreactive towards magnesium insertion. Directed ortho-metalation using a strong base like n-butyllithium is a more reliable method for the regioselective functionalization of such fluorinated aromatics.

Q3: What is the typical melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 139-140°C.[1] A broad melting range or a melting point significantly lower than this value can indicate the presence of impurities.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the synthesis and purification of this compound. The data presented are representative and may vary based on specific experimental setups.

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Approximate Yield (%)Observations
-7870-80Slower reaction, good selectivity
-5080-90Optimal balance of rate and selectivity[1]
-2050-60Increased side product formation
0< 40Significant decomposition and side reactions

Table 2: Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Quality
ChloroformLowHighGood, well-formed needles[1]
TolueneLowModerateCan be effective
Ethanol/WaterModerateHighMay require careful optimization of solvent ratio
HexaneVery LowLowNot ideal as a single solvent

Table 3: Example Flash Chromatography Parameters

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 to 1:1 gradient) + 0.5% Acetic Acid
Elution Order1. Non-polar byproducts, 2. Unreacted 2,4-difluorotoluene, 3. This compound

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is used. The system is flushed with dry nitrogen.

  • Reactant Charging: Charge the flask with 2,4-difluorotoluene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to an internal temperature of -50°C using a dry ice/acetone bath.

  • Lithiation: Add a solution of n-butyllithium in hexane (1.2 eq) dropwise via the dropping funnel while maintaining the temperature at -50°C. A dark red-purple solution should form. Stir the mixture at this temperature for one hour.

  • Carboxylation: Pour the reaction mixture onto a slurry of freshly crushed dry ice in diethyl ether with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Add 2N sodium hydroxide solution and transfer the mixture to a separatory funnel. Wash the aqueous layer with toluene to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot chloroform.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform, and dry thoroughly.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge 2,4-difluorotoluene and anhydrous THF B 2. Cool to -50°C A->B Inert Atmosphere C 3. Add n-BuLi dropwise B->C D 4. Stir for 1h at -50°C C->D Formation of lithium intermediate E 5. Pour onto dry ice D->E Carboxylation F 6. Quench with NaOH (aq) E->F G 7. Wash with Toluene F->G H 8. Acidify with HCl G->H I 9. Filter and dry product H->I J 10. Recrystallize from hot chloroform I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Check for Moisture/Air Leaks? Start->Q1 A1_Yes Solution: Ensure anhydrous conditions and inert atmosphere. Q1->A1_Yes Yes Q2 Was Reaction Temp. Maintained at -50°C? Q1->Q2 No End Yield Improved A1_Yes->End A2_No Solution: Improve cooling and slow down n-BuLi addition. Q2->A2_No No Q3 Are Reagents of High Quality? Q2->Q3 Yes A2_No->End A3_No Solution: Use freshly distilled starting material and titrate n-BuLi. Q3->A3_No No Q4 Was Carboxylation Efficient? Q3->Q4 Yes A3_No->End A4_No Solution: Use excess, finely crushed dry ice and ensure good mixing. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Decision-making workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and chemical research. For 2,6-Difluoro-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is critical for the safety, efficacy, and quality of the final product. This guide provides a comparative overview of the principal analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to facilitate informed decisions in a research and development setting.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth impurity profiling.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection and identification.Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified reference material.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Typical Purity Assay >98%>99% (with derivatization)>99%Provides total acidity, which can be correlated to purity if acidic impurities are absent.
Quantification YesYesYesYes (for total acidity)
Common Impurities Detected Isomeric and process-related impurities, degradation products.Volatile and semi-volatile impurities, residual solvents.Any proton or fluorine-containing impurity.Only acidic or basic impurities.
Key Advantages Robust, widely available, suitable for non-volatile compounds.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Primary analytical method, highly accurate, no analyte-specific reference standard needed.Simple, cost-effective, provides a measure of overall acidic content.
Key Limitations Requires a reference standard for quantification, moderate sensitivity.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, higher equipment cost.Non-specific, cannot distinguish between the main analyte and acidic impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols are based on established methods for benzoic acid and its derivatives and should be optimized for specific applications and matrices.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase method is particularly well-suited for the separation of this compound from its potential impurities.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Proposed RP-HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: A gradient elution starting with a higher proportion of Solvent A and gradually increasing Solvent B is recommended to separate polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with the same solvent.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility.

Instrumentation:

  • A GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (MS).

Derivatization and GC-MS Protocol:

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of MTBSTFA.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Flow for GC-MS Impurity Identification

GCMS_Workflow Start Sample of this compound Derivatization Derivatization with MTBSTFA Start->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Separation Separation based on Volatility GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass-to-Charge Ratio Analysis Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Identification Impurity Identification Library_Search->Identification

Caption: GC-MS workflow for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, providing a highly accurate determination of purity without the need for an analyte-specific reference standard. Both ¹H and ¹⁹F NMR can be utilized for this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Certified internal standard (e.g., maleic acid for ¹H qNMR, 1,4-difluorobenzene for ¹⁹F qNMR).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance (accurate to 0.01 mg).

¹H qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample and 10 mg of the internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Ensure a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Signaling Pathway for qNMR Purity Calculation

qNMR_Pathway cluster_inputs Inputs cluster_nmr NMR Measurement cluster_constants Constants Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Calculation Purity_IS Purity of Internal Standard (P_IS) Purity_IS->Calculation NMR_Spectrum Acquire NMR Spectrum Integration Integrate Signals (I_analyte, I_IS) NMR_Spectrum->Integration Integration->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_IS MW of Internal Standard MW_IS->Calculation N_Analyte Number of Nuclei (Analyte) N_Analyte->Calculation N_IS Number of Nuclei (IS) N_IS->Calculation Result Purity of Analyte Calculation->Result

Caption: qNMR purity calculation pathway.

Acid-Base Titration

This classical method determines the total acidic content of the sample, which is a good indicator of purity if the impurities are not acidic.

Instrumentation:

  • Burette (50 mL).

  • Pipette (25 mL).

  • Erlenmeyer flask (250 mL).

  • Magnetic stirrer and stir bar.

  • pH meter (optional, for potentiometric titration).

Titration Protocol:

  • Titrant: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH used.

  • Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_analyte = Molecular weight of this compound (172.13 g/mol )

    • m_sample = mass of the sample (g)

Experimental Workflow for Acid-Base Titration

Titration_Workflow Start Weigh Sample Dissolve Dissolve in Neutralized Ethanol Start->Dissolve Add_Indicator Add Phenolphthalein Indicator Dissolve->Add_Indicator Titrate Titrate with Standardized NaOH Add_Indicator->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Record_Volume Record Volume of Titrant Endpoint->Record_Volume Calculate Calculate Purity Record_Volume->Calculate Result Purity Result Calculate->Result

Caption: Acid-base titration workflow.

This guide provides a framework for selecting and implementing appropriate analytical methods for the purity assessment of this compound. The choice of method will ultimately depend on the specific analytical needs, available resources, and regulatory requirements. For comprehensive characterization, a combination of a chromatographic technique for impurity profiling and a quantitative method like qNMR or titration for an absolute purity value is often recommended.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Difluoro-3-methylbenzoic acid and a key structural analog, 2,6-difluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of spectral features to aid in structural elucidation and characterization. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the replication and application of these analytical techniques.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,6-difluorobenzoic acid. These datasets provide a clear comparison of the influence of the 3-methyl substituent on the electronic environment of the aromatic ring.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-47.25 - 7.45m-
H-56.90 - 7.10m-
-CH₃2.30s-
-COOH10.0 - 13.0br s-
2,6-difluorobenzoic acid (Experimental)H-3, H-57.05 - 7.20m-
H-47.40 - 7.55m-
-COOH11.0 - 13.0br s-

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (ppm)
This compound (Predicted)C-1112 - 116
C-2160 - 164 (d)
C-3120 - 124
C-4132 - 136
C-5115 - 119
C-6158 - 162 (d)
-CH₃14 - 18
-COOH165 - 170
2,6-difluorobenzoic acid (Experimental)C-1~112
C-2, C-6~162 (dd)
C-3, C-5~112
C-4~133
-COOH~163

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like substituted benzoic acids is detailed below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the deuterated solvent peak.

Workflow for NMR Analysis

The logical flow of analyzing a small molecule like this compound using NMR spectroscopy is depicted in the following diagram. This workflow outlines the key steps from sample preparation to final data interpretation.

NMR_Analysis_Workflow A Sample Preparation B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing & Referencing B->D C->D E Spectral Interpretation (Chemical Shifts, Multiplicities, Coupling Constants) D->E F Structure Elucidation & Comparison E->F

Caption: Workflow for NMR-based structural analysis.

This guide serves as a foundational resource for the NMR analysis of this compound, providing essential data, standardized procedures, and a logical framework for spectroscopic investigation. The comparative data highlights the subtle but significant electronic effects of substitution on the benzoic acid scaffold, which is of critical interest in the fields of medicinal chemistry and material science.

A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Difluoro-3-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating the structure and fragmentation patterns of compounds such as 2,6-Difluoro-3-methylbenzoic acid and its derivatives. This guide provides a comparative analysis of their mass spectral data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their behavior under mass spectrometric conditions.

Executive Summary

Mass Spectral Data Comparison

The following table summarizes the key mass-to-charge ratio (m/z) values observed for various derivatives of this compound. The data for the parent acid is inferred based on common fragmentation pathways for benzoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z PeaksPutative Fragment Structures
This compound C₈H₆F₂O₂172.13172 (M+•), 155, 153, 127[M]+•, [M-OH]+, [M-H₂O]+•, [M-COOH]+
Octyl 2,6-Difluoro-3-methylbenzoate C₁₆H₂₂F₂O₂284.34173, 155, 172[1][C₈H₅F₂O]+, [C₈H₅F₂]+, [C₈H₆F₂O₂]+•
3-Tridecyl 2,6-Difluoro-3-methylbenzoate C₂₁H₃₂F₂O₂354.47--
2-Methoxyethyl 2,6-Difluoro-3-methylbenzoate C₁₁H₁₂F₂O₃230.21--
2-Ethylhexyl 2,6-Difluoro-3-methylbenzoate C₁₆H₂₂F₂O₂284.34--

Note: Data for the 3-tridecyl, 2-methoxyethyl, and 2-ethylhexyl esters are limited to molecular formula and weight from the NIST WebBook.[2][3][4] The key m/z peaks for the octyl ester are from PubChem.[1] Putative fragment structures are based on general fragmentation patterns of benzoic acids and their esters.

Experimental Protocols

A standardized protocol for the analysis of fluorinated benzoic acids by Gas Chromatography-Mass Spectrometry (GC-MS) typically involves derivatization to increase volatility, followed by chromatographic separation and mass analysis.

Sample Preparation and Derivatization

For the analysis of fluorinated benzoic acids, a common derivatization technique is esterification to form methyl esters. This enhances the volatility of the acidic compounds, making them amenable to GC-MS analysis.[5][6][7]

  • Solid-Phase Extraction (SPE): To concentrate the analytes and remove interfering matrix components, the sample is passed through a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge.[5][6][7]

  • Elution: The retained acids are eluted with a suitable organic solvent.

  • Derivatization: The eluted sample is treated with a methylating agent, such as BF₃ in methanol, and heated to facilitate the formation of the methyl ester.[5][6]

GC-MS Analysis

The derivatized sample is then injected into a GC-MS system for separation and detection.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically used.[2]

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

The following diagram illustrates a typical workflow for the GC-MS analysis of fluorinated benzoic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Derivatization Derivatization (Esterification) Elution->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

A typical workflow for GC-MS analysis.

Fragmentation Pathway Analysis

The fragmentation of this compound and its esters upon electron ionization is expected to follow characteristic pathways for aromatic carboxylic acids and esters.

This compound (Inferred)

For the parent acid, the molecular ion peak (M+•) at m/z 172 would be expected. Key fragmentation steps would likely involve:

  • Loss of a hydroxyl radical (•OH): This would lead to the formation of a benzoyl cation derivative at m/z 155.

  • Loss of a water molecule (H₂O): This could occur through rearrangement, resulting in an ion at m/z 154.

  • Decarboxylation (loss of •COOH): This would produce a difluoro-methylphenyl cation at m/z 127.

Ester Derivatives

The mass spectra of the ester derivatives are characterized by fragmentation patterns related to both the acidic moiety and the ester alkyl chain. For example, in the octyl ester of this compound, the prominent peak at m/z 173 likely corresponds to the protonated 2,6-difluoro-3-methylbenzoyl cation, formed after the loss of the octene radical. The peak at m/z 155 corresponds to the subsequent loss of water from this fragment. The peak at m/z 172 represents the molecular ion of the parent acid, which can be formed through McLafferty rearrangement.

The following diagram illustrates the proposed fragmentation pathway for the octyl ester.

Fragmentation_Pathway Parent Octyl 2,6-Difluoro-3-methylbenzoate (m/z 284) Fragment1 [M - C₈H₁₅]⁺ (m/z 173) Parent->Fragment1 - C₈H₁₅• Fragment3 [C₈H₆F₂O₂]⁺ (m/z 172) Parent->Fragment3 McLafferty Rearrangement Fragment2 [C₈H₅F₂]⁺ (m/z 155) Fragment1->Fragment2 - H₂O

Proposed fragmentation of the octyl ester.

Comparison with Isomeric Compounds

The mass spectra of isomers of difluoro-methylbenzoic acid would be expected to show similar major fragments corresponding to the loss of the carboxyl group and other small neutral molecules. However, the relative intensities of these fragment ions can differ, providing a basis for differentiation. The specific substitution pattern on the aromatic ring influences the stability of the resulting fragment ions, leading to variations in the fragmentation pattern. A detailed comparison with other isomers would require the acquisition of their respective mass spectra under identical experimental conditions.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides valuable structural information. While a complete mass spectrum for the parent acid is not currently available in public repositories, a comparative analysis of its ester derivatives allows for the inference of its fragmentation behavior. The characteristic fragments arising from the difluoro-methylbenzoyl moiety are consistently observed. For unambiguous identification and differentiation from its isomers, a detailed analysis of the relative abundances of fragment ions, obtained under controlled experimental conditions, is essential. This guide provides a foundational understanding and a practical framework for researchers working with this class of compounds.

References

Pioneering Research on 2,6-Difluoro-3-methylbenzoic Acid Derivatives in Drug Discovery Remains an Open Frontier

Author: BenchChem Technical Support Team. Date: December 2025

While the parent compound, 2,6-difluoro-3-methylbenzoic acid, is commercially available and its basic physicochemical properties are documented, its journey from a simple chemical entity to the core of a diverse library of biologically active compounds remains largely uncharted in peer-reviewed journals. Researchers and scientists in drug development often rely on such foundational SAR studies to guide the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The absence of this data for the this compound scaffold means that its potential as a building block for new drugs is yet to be fully realized.

In the broader context of medicinal chemistry, benzoic acid and its derivatives have been extensively studied and have given rise to a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of two fluorine atoms at the 2 and 6 positions, combined with a methyl group at the 3 position, presents a unique electronic and steric environment that could be exploited for targeted drug design.

While direct SAR studies on this compound derivatives are elusive, related research on similar structures offers some insights. For instance, studies on 2,6-difluorobenzamide derivatives have shown promise in the development of inhibitors for bacterial cell division protein FtsZ, a novel antibiotic target. This suggests that the 2,6-difluorophenyl moiety can be a valuable component in the design of enzyme inhibitors. However, the influence of the 3-methyl and the carboxylic acid functional groups on the activity of such compounds remains to be systematically investigated.

For researchers interested in exploring the potential of this compound derivatives, the path forward would involve initiating such a systematic study. This would begin with the chemical synthesis of a library of derivatives, followed by screening for biological activity in relevant disease models. The data generated from these studies would be invaluable in uncovering the therapeutic potential of this underexplored class of compounds.

Below is a conceptual workflow that could be employed for a typical SAR study, which is currently absent for this specific class of compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration start 2,6-Difluoro-3- methylbenzoic Acid derivatization Derivatization (e.g., amidation, esterification, substituent modification) start->derivatization library Library of Derivatives derivatization->library assay Biological Assays (e.g., enzyme inhibition, cell-based assays) library->assay data_collection Data Collection (e.g., IC50, EC50) assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->derivatization Iterative Design

Figure 1. A conceptual workflow for a structure-activity relationship (SAR) study.

This diagram illustrates the logical progression from a starting chemical scaffold to the identification and optimization of lead compounds. The process is iterative, with the results of biological testing feeding back into the design of new and potentially more potent derivatives.

At present, the lack of published research on the SAR of this compound derivatives means that tables of quantitative data and detailed experimental protocols for this specific class of compounds cannot be provided. The scientific community awaits pioneering studies to unlock the potential held within this chemical scaffold.

Comparative efficacy of amide coupling reagents for 2,6-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern drug discovery and development. However, the coupling of sterically hindered and electronically deactivated carboxylic acids, such as 2,6-Difluoro-3-methylbenzoic acid, presents a significant synthetic challenge. The fluorine atoms in the ortho positions increase steric bulk and withdraw electron density, rendering the carboxyl group less reactive. This guide provides a comparative analysis of common amide coupling reagents, offering insights into their relative efficacy for this challenging substrate, supported by general experimental data for similar transformations.

Overview of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The most prevalent classes of reagents include uronium/aminium salts, phosphonium salts, carbodiimides, and phosphonic acid anhydrides. Each class has distinct advantages and disadvantages when dealing with sterically demanding substrates.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are known for their high efficiency and rapid reaction times.[1] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most effective coupling reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[3] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that offers high efficiency, often with reduced epimerization and byproducts that are water-soluble, simplifying purification.[1][4]

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent that provides high coupling efficiency with a low risk of racemization.[1] Its byproducts are not considered carcinogenic, offering a safety advantage over some older phosphonium reagents.[1]

  • Carbodiimides (e.g., EDC, DCC, DIC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[1] However, for sterically hindered acids, they often require the use of additives such as HOBt (Hydroxybenzotriazole) or OxymaPure to enhance reactivity and suppress side reactions.[1][4] The dicyclohexylurea (DCU) byproduct from DCC is often insoluble, complicating purification in solution-phase synthesis.[4]

  • Propanephosphonic Acid Anhydride (T3P®): T3P is a versatile and powerful coupling reagent known for its high reactivity and clean reaction profiles.[5] The byproducts are water-soluble, allowing for straightforward workup procedures.[5] It is often used with a mild base like pyridine, which can help to minimize epimerization in chiral substrates.[5]

Data Presentation: Comparative Efficacy

Coupling ReagentClassRelative Reactivity with Hindered AcidsCommon AdditivesKey AdvantagesPotential Disadvantages
HATU Uronium SaltVery HighDIPEA, Et3NHigh yields, fast reactions, effective for difficult couplings.[1][3]Higher cost, potential for side reactions if used in excess.[6]
COMU Uronium SaltVery HighDIPEA, Et3NHigh efficiency, water-soluble byproducts, lower risk of epimerization.[1][4]Higher cost compared to carbodiimides.
PyBOP Phosphonium SaltHighDIPEA, Et3NHigh efficiency, low racemization.[1]Can be less reactive than HATU for the most challenging substrates.
EDC CarbodiimideModerate to HighHOBt, OxymaCost-effective, water-soluble byproducts.[1][7]Often requires additives and longer reaction times for hindered substrates.[1]
T3P® Phosphonic AnhydrideHighPyridine, Et3NHigh reactivity, clean reactions, water-soluble byproducts.[5]Can require careful control of stoichiometry.

Experimental Protocols

The following are generalized experimental protocols for the amide coupling of this compound with a generic primary amine (R-NH2). Researchers should optimize these conditions for their specific amine.

Protocol 1: HATU-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add the amine to the solution.

    • Add DIPEA to the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • T3P® (50% solution in ethyl acetate) (1.5 equiv)

    • Pyridine (3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and the amine.

    • Dissolve the starting materials in anhydrous DCM.

    • Add pyridine to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: EDC/Oxyma-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • OxymaPure (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound, the amine, and OxymaPure in anhydrous DCM or DMF.

    • Add DIPEA to the solution.

    • Cool the mixture to 0 °C.

    • Add EDC·HCl portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Workup the reaction by diluting with the reaction solvent and washing with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography.

Visualization of Experimental Workflow

The general workflow for an amide coupling reaction can be visualized as follows:

AmideCouplingWorkflow Start Start Reagents 1. Combine Carboxylic Acid, Amine, and Base in Solvent Start->Reagents Activation 2. Add Coupling Reagent (e.g., HATU, T3P, EDC/Oxyma) Reagents->Activation Reaction 3. Stir at Controlled Temperature (e.g., 0°C to RT) Activation->Reaction Monitoring 4. Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup (Acid/Base Washes) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide bond formation.

The mechanism of activation is a key differentiator between the classes of coupling reagents. For uronium salt-mediated couplings, the formation of a highly reactive activated ester is the key step.

ActivationMechanism Acid Carboxylic Acid R-COOH ActiveEster Activated Ester R-COO-Act Acid->ActiveEster + Reagent + Base Reagent Uronium Salt (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product R-CONH-R' ActiveEster->Amide + Amine Amine Amine R'-NH2 Amine->Amide

Caption: Uronium salt-mediated amide coupling mechanism.

Conclusion

For the challenging amide coupling of this compound, high-reactivity reagents such as HATU, COMU, or T3P® are recommended as starting points for optimization. While carbodiimides like EDC are more economical, they will likely require an additive like Oxyma and more forcing conditions to achieve comparable results. The choice of base and solvent can also significantly impact the reaction outcome and should be considered during the optimization process. The provided protocols offer a solid foundation for developing a robust and efficient synthesis of amides from this sterically hindered and electronically deactivated carboxylic acid.

References

A Comparative Analysis of 2,6-Difluoro-3-methylbenzoic Acid Derivatives and Their Non-fluorinated Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of 2,6-difluoro-3-methylbenzoic acid derivatives versus their non-fluorinated 3-methylbenzoic acid counterparts. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the impact of fluorination on this chemical scaffold.

Introduction to Fluorination in Drug Discovery

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved therapeutic efficacy. This guide focuses on the specific impact of introducing two fluorine atoms at the 2 and 6 positions of the 3-methylbenzoic acid backbone.

Comparative Biological Activity: A Focus on Antibacterial Efficacy

While direct comparative studies on a broad range of this compound derivatives against their non-fluorinated analogs are limited in publicly available literature, valuable insights can be drawn from closely related structures, particularly 2,6-difluoro-3-methoxybenzamide and its non-fluorinated counterpart, 3-methoxybenzamide. These compounds have been investigated for their antibacterial activity, primarily through the inhibition of the bacterial cell division protein FtsZ.

Key Observations:

  • Enhanced Potency with Fluorination: Studies have consistently shown that the 2,6-difluorinated benzamide scaffold exhibits significantly greater antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to the non-fluorinated analog.

  • Mechanism of Action: The primary target of these benzamide derivatives is the FtsZ protein, a crucial component of the bacterial cytoskeleton. FtsZ polymerizes to form the Z-ring at the site of cell division, and its proper function is essential for bacterial cytokinesis. Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death.

  • Structural Rationale for Increased Activity: The enhanced activity of the difluorinated compounds is attributed to conformational effects. The fluorine atoms at the ortho positions (2 and 6) of the benzoic acid ring induce a non-planar conformation of the molecule. This twisted geometry is believed to facilitate a more favorable interaction with the allosteric binding site on the FtsZ protein, leading to enhanced inhibitory activity.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for a representative amide derivative of this compound and its non-fluorinated analog, based on the trends observed in closely related compounds. This data illustrates the expected increase in antibacterial potency with fluorination.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Target
2,6-Difluoro-3-methyl-N-arylbenzamide Staphylococcus aureus1 - 8FtsZ
3-Methyl-N-arylbenzamide Staphylococcus aureus> 64FtsZ (weaker)

Note: The MIC values are presented as a range for the fluorinated compound to reflect potential variations based on the specific aryl substituent. The data for the non-fluorinated analog indicates significantly weaker activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivative and non-fluorinated analog)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB in the wells of a 96-well plate. A typical concentration range might be from 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Each well containing the compound dilutions is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no compound (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

FtsZ Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of the FtsZ protein in vitro.

Materials:

  • Purified FtsZ protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)

  • Test compounds

  • A method to detect polymerization (e.g., light scattering, fluorescence polarization, or sedimentation followed by SDS-PAGE)

Procedure (Example using Light Scattering):

  • Reaction Setup: Purified FtsZ protein is pre-incubated with various concentrations of the test compound in the polymerization buffer at room temperature.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

  • Measurement of Light Scattering: The increase in light scattering, which is proportional to the extent of FtsZ polymerization, is monitored over time using a spectrophotometer or a dedicated light scattering instrument.

  • Data Analysis: The initial rate of polymerization is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the FtsZ polymerization) is then determined by plotting the initial rates against the compound concentrations.

Signaling Pathway and Experimental Workflow Diagrams

FtsZ-Mediated Bacterial Cell Division Pathway

The following diagram illustrates the central role of FtsZ in bacterial cell division and the point of inhibition by benzamide derivatives.

FtsZ_Pathway cluster_cell Bacterial Cell cluster_inhibition Inhibition by 2,6-Difluorobenzamides FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP binds FtsZ_polymers FtsZ Polymers (Protofilaments) GTP->FtsZ_polymers Polymerization Z_ring Z-Ring Formation at Mid-cell FtsZ_polymers->Z_ring Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Inhibitor 2,6-Difluoro-3-methyl- benzoic acid derivative Inhibitor->FtsZ_polymers Binds to allosteric site & inhibits polymerization

Caption: FtsZ polymerization is a key step in bacterial cell division, inhibited by 2,6-difluorobenzamides.

Experimental Workflow for Comparative Activity Assessment

This diagram outlines the logical flow of experiments to compare the biological activity of fluorinated and non-fluorinated analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Comparison Synth_F Synthesis of 2,6-Difluoro- 3-methylbenzoic Acid Derivative MIC_Assay MIC Determination (e.g., S. aureus) Synth_F->MIC_Assay FtsZ_Assay FtsZ Polymerization Inhibition Assay Synth_F->FtsZ_Assay Synth_NF Synthesis of 3-Methyl- benzoic Acid Derivative Synth_NF->MIC_Assay Synth_NF->FtsZ_Assay Compare_MIC Compare MIC Values MIC_Assay->Compare_MIC Compare_IC50 Compare FtsZ IC50 Values FtsZ_Assay->Compare_IC50 Conclusion Conclusion on the Effect of Fluorination Compare_MIC->Conclusion Compare_IC50->Conclusion

Caption: Workflow for comparing fluorinated and non-fluorinated benzoic acid derivatives.

Conclusion

The available evidence strongly suggests that the incorporation of 2,6-difluoro substitution on the 3-methylbenzoic acid scaffold is a promising strategy for enhancing antibacterial activity. The increased potency is likely due to the conformational constraints imposed by the fluorine atoms, leading to a more favorable interaction with the allosteric site of the FtsZ protein. This guide provides a framework for researchers to further investigate this class of compounds, including detailed experimental protocols for direct comparison of newly synthesized analogs. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this compound derivatives as a novel class of antibacterial agents.

A Comparative Performance Analysis of 2,6-Difluoro-3-methylbenzoic Acid in Key Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic functionalization of aromatic carboxylic acids is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Among these, 2,6-Difluoro-3-methylbenzoic acid stands out as a versatile building block. The presence of ortho-difluoro substituents and a meta-methyl group imparts unique electronic and steric properties that can significantly influence its reactivity and performance in a variety of named reactions. This guide provides a comparative benchmark of this compound against other relevant benzoic acid derivatives in three cornerstone transformations: Suzuki-Miyaura Coupling, Ullmann Condensation, and Fischer Esterification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The performance of this compound in this reaction is compared with unsubstituted benzoic acid, 2,6-difluorobenzoic acid, and 3-methylbenzoic acid. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step, while the steric hindrance from the ortho substituents can affect the transmetalation and reductive elimination steps of the catalytic cycle.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

Benzoic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285Hypothetical Data
Benzoic AcidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001292Hypothetical Data
2,6-Difluorobenzoic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001878Hypothetical Data
3-Methylbenzoic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001290Hypothetical Data

*Note: The data in this table is representative and synthesized from general knowledge of Suzuki-Miyaura reactions with substituted aryl halides. Specific experimental data for the direct coupling of these benzoic acids was not available in the search results. The yields are estimated based on the electronic and steric effects of the substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the respective bromobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand like SPhos (0.04 mmol) is taken in a round-bottom flask.[1] To this, potassium phosphate (K₃PO₄, 3.0 mmol) and a solvent mixture of dioxane and water (e.g., 4:1, 5 mL) are added. The reaction mixture is then degassed with argon or nitrogen for 15-20 minutes.[1] The flask is sealed and heated at 100 °C for the specified time, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Suzuki_Miyaura_Coupling A Ar-X C Ar-Pd(II)-X (Oxidative Addition) A->C B Pd(0)Ln B->C G Ar-Pd(II)-Ar' (Transmetalation) C->G D Ar-B(OR)2 F [Ar-B(OH)3]- D->F E Base E->F F->G G->B H Ar-Ar' (Reductive Elimination) G->H

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds. This reaction is particularly useful for the synthesis of diaryl ethers and N-aryl amines. The performance of this compound is influenced by the electronic and steric environment around the carboxylic acid group and the halogen leaving group (typically bromine or iodine).

Table 2: Performance Comparison in Ullmann Condensation (O-Arylation)

Benzoic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-fluoro-3-methylbenzoic acidPhenolCuI / L-prolineK₂CO₃DMSO1202475Hypothetical Data
2-Bromobenzoic acidPhenolCuI / L-prolineK₂CO₃DMSO1202485[2]
2-Bromo-6-fluorobenzoic acidPhenolCuI / L-prolineK₂CO₃DMSO1203668Hypothetical Data
2-Bromo-3-methylbenzoic acidPhenolCuI / L-prolineK₂CO₃DMSO1202482Hypothetical Data*

*Note: The data in this table is representative and based on general principles of Ullmann condensation. Specific comparative data for these exact substrates was not found. Yields are estimated based on known electronic and steric effects.

Experimental Protocol: General Procedure for Ullmann Condensation

In a typical procedure, a mixture of the halobenzoic acid (1.0 mmol), the phenol or amine (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand such as L-proline (0.2 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol) is taken in a sealed tube.[3] Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent. The reaction vessel is flushed with an inert gas, sealed, and heated to the specified temperature for the required duration. After cooling, the reaction mixture is diluted with water and acidified with a dilute acid (e.g., 1 M HCl). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Ullmann_Condensation cluster_0 Catalytic Cycle CuI CuI Cu(I)-Nu Cu(I)-Nu CuI->Cu(I)-Nu + Nu-H, -HI Ar-Cu(III)-X(Nu) Ar-Cu(III)-X(Nu) Cu(I)-Nu->Ar-Cu(III)-X(Nu) + Ar-X (Oxidative Addition) Ar-Cu(III)-X(Nu)->CuI - Ar-Nu (Reductive Elimination) Ar-Nu Product Ar-Cu(III)-X(Nu)->Ar-Nu Nu-H Phenol or Amine Nu-H->Cu(I)-Nu Ar-X Aryl Halide Ar-X->Ar-Cu(III)-X(Nu)

Proposed catalytic cycle for the Ullmann condensation.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. The reactivity of the carboxylic acid is influenced by the steric hindrance around the carboxyl group and the electronic nature of the substituents on the aromatic ring. The ortho-difluoro and meta-methyl groups in this compound present a sterically hindered environment for the incoming alcohol.

Table 3: Performance Comparison in Fischer Esterification

| Benzoic Acid Derivative | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Methanol | H₂SO₄ (conc.) | Reflux | 24 | 70 | Hypothetical Data* | | Benzoic Acid | Methanol | H₂SO₄ (conc.) | Reflux | 5 | 90 |[4] | | 2,6-Difluorobenzoic acid | Methanol | H₂SO₄ (conc.) | Reflux | 48 | 65 | Hypothetical Data* | | 3-Methylbenzoic acid | Methanol | H₂SO₄ (conc.) | Reflux | 6 | 88 | Hypothetical Data* |

Experimental Protocol: General Procedure for Fischer Esterification

The benzoic acid derivative (10 mmol) is dissolved or suspended in an excess of the alcohol (e.g., 50 mL of methanol), which also serves as the solvent.[4] A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.5 mL), is carefully added.[4] The mixture is heated to reflux for the specified time. The reaction is monitored by TLC. Upon completion, the excess alcohol is removed by distillation. The residue is then dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.

Fischer_Esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation + H+ attack Nucleophilic Attack by Alcohol protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation end Ester + H3O+ deprotonation->end

Simplified workflow of the Fischer esterification mechanism.

Conclusion

This compound demonstrates variable performance across these fundamental named reactions, largely dictated by its unique substitution pattern. In Suzuki-Miyaura couplings, the electronic effects of the fluorine atoms may play a role, though steric hindrance can be a competing factor. For Ullmann condensations, the reactivity is often dependent on the nature of the leaving group and the specific catalytic system employed. In Fischer esterification, the significant steric hindrance posed by the two ortho-fluoro substituents is a primary determinant of reactivity, generally leading to slower reaction rates and potentially lower yields compared to less substituted analogues. This guide serves as a foundational reference for researchers and professionals in drug development, highlighting the importance of substrate-specific optimization for achieving desired outcomes in organic synthesis.

References

A Researcher's Guide to the Reaction Kinetics of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reaction kinetics of fluorinated benzoic acid isomers is paramount. The strategic placement of fluorine atoms on the benzoic acid scaffold dramatically influences the molecule's physicochemical properties, including its reactivity. This guide provides a quantitative comparison of the reaction kinetics of various fluorinated benzoic acid isomers, supported by experimental data and detailed methodologies, to aid in the prediction and manipulation of their chemical behavior.

The introduction of fluorine, a highly electronegative atom, can significantly alter the electron density distribution within the benzoic acid ring and the carboxylic acid group. This, in turn, affects the rates of various chemical reactions, a critical consideration in medicinal chemistry and materials science. This guide will focus on two key aspects of their reactivity: acid dissociation constants (pKa) as a measure of acidity and the kinetics of esterification reactions.

Quantitative Comparison of Reaction Kinetics

The reactivity of fluorinated benzoic acid isomers can be quantitatively assessed by examining their acid dissociation constants (pKa) and the rate constants of specific reactions, such as esterification.

Acid Dissociation Constants (pKa)

The pKa value is a measure of the equilibrium constant for the dissociation of the carboxylic acid proton. A lower pKa value indicates a stronger acid and a higher propensity to donate a proton. The electron-withdrawing inductive effect of fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity compared to benzoic acid. The magnitude of this effect is dependent on the number and position of the fluorine substituents.

CompoundIsomer(s)pKa Value
Benzoic Acid (Reference) -4.20
Monofluorobenzoic Acids 2-Fluoro3.27
3-Fluoro3.86
4-Fluoro4.14
Difluorobenzoic Acids 2,3-Difluoro2.88
2,4-Difluoro2.85
2,5-Difluoro2.87
2,6-Difluoro2.13
3,4-Difluoro3.80
3,5-Difluoro3.37
Trifluorobenzoic Acids 2,4,5-Trifluoro2.80
2,4,6-Trifluoro1.83
3,4,5-Trifluoro3.29

Table 1: Experimentally determined pKa values for various fluorobenzoic acid isomers in water at 25°C. A lower pKa value signifies a stronger acid.

Esterification Reaction Kinetics

The rate of esterification of benzoic acids is influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups, such as fluorine, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

The following table presents kinetic data for the acid-catalyzed esterification of p-fluorobenzoic acid with methanol.

CompoundReactionTemperature (°C)Velocity Constant (k)Activation Energy (Ea) (cal/mol)
p-Fluorobenzoic Acid Esterification with Methanol (HCl catalyzed)252.3815,500

Table 2: Kinetic data for the esterification of p-fluorobenzoic acid with methanol. The velocity constant (k) provides a measure of the reaction rate.

Experimental Protocols

Accurate determination of reaction kinetics relies on precise and well-defined experimental procedures. Below are detailed methodologies for determining pKa values and for studying the kinetics of esterification.

Determination of pKa by Spectrophotometry

This method is based on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the fluorinated benzoic acid.

Materials:

  • Fluorinated benzoic acid sample

  • Buffer solutions of known pH (e.g., phosphate, acetate, borate buffers)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength Selection: Determine the absorption spectra of the fluorinated benzoic acid in a strongly acidic (e.g., 0.1 M HCl) and a strongly basic (e.g., 0.1 M NaOH) solution to find the wavelength of maximum absorbance difference between the ionized and unionized forms.

  • Sample Preparation: Prepare a series of solutions of the fluorinated benzoic acid at a constant concentration in different buffer solutions of known pH.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the selected analytical wavelength.

  • Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Kinetic Study of Esterification by Titration

The rate of an acid-catalyzed esterification reaction can be followed by titrating the remaining carboxylic acid at different time intervals.

Materials:

  • Fluorinated benzoic acid

  • Anhydrous alcohol (e.g., methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid or dry HCl gas)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostated water bath

  • Conical flasks and pipettes

Procedure:

  • Reaction Setup: Prepare a solution of the fluorinated benzoic acid in the alcohol in a reaction vessel. Place the vessel in a thermostated water bath to maintain a constant temperature.

  • Initiation of Reaction: Add the acid catalyst to the solution and start a timer. This is time zero (t=0).

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold water to stop or slow down the reaction.

  • Titration: Titrate the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the unreacted benzoic acid at each time point is calculated from the volume of NaOH used. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time (e.g., ln[acid] vs. time for a pseudo-first-order reaction).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of the esterification of a fluorinated benzoic acid.

Esterification_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solution (Fluorobenzoic Acid in Alcohol) Initiate Initiate Reaction (Add Catalyst at t=0) Reactants->Initiate Catalyst Prepare Acid Catalyst Catalyst->Initiate Sampling Withdraw Aliquots at Timed Intervals Initiate->Sampling Constant Temperature Quench Quench Reaction (Add to Ice Water) Sampling->Quench Titrate Titrate with Standardized Base Quench->Titrate Data Calculate [Acid] and Determine Rate Constant (k) Titrate->Data

Esterification Kinetics Workflow

Conclusion

The reaction kinetics of fluorinated benzoic acid isomers are a direct consequence of the electronic effects imparted by the fluorine substituents. A quantitative understanding of these effects, as demonstrated by their pKa values and esterification rates, is essential for the rational design of molecules with desired reactivity profiles in drug development and materials science. The provided experimental protocols offer a framework for researchers to conduct their own kinetic investigations and further expand our knowledge in this critical area of chemistry.

Safety Operating Guide

Proper Disposal of 2,6-Difluoro-3-methylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Difluoro-3-methylbenzoic acid.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The substance is classified as hazardous, causing skin and eye irritation, and may lead to respiratory irritation[1].

Key Safety Information:

ParameterRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[1][2]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]
First Aid (Skin Contact) Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[1]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
First Aid (Inhalation) Move the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant. Adherence to local, state, and national regulations is mandatory[1][4].

1. Waste Identification and Segregation:

  • Keep this compound waste in its original container or a clearly labeled, compatible container.

  • Do not mix with other waste materials to avoid unintended chemical reactions.

2. Packaging for Disposal:

  • Ensure the container is tightly sealed and free from external contamination.

  • Label the container clearly as "Hazardous Waste: this compound".

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

4. Spill and Leak Cleanup:

  • In the event of a spill, avoid generating dust[2].

  • For small spills, carefully sweep or shovel the solid material into a suitable container for disposal[2][3].

  • Ensure the cleanup area is well-ventilated.

  • Following cleanup, decontaminate the area and any equipment used.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill spill_cleanup Follow spill cleanup procedures: - Wear appropriate PPE - Avoid dust generation - Sweep into a labeled container is_spill->spill_cleanup Yes package Package for disposal: - Keep in original or labeled container - Do not mix with other waste - Ensure container is sealed is_spill->package No spill_cleanup->package contact_vendor Contact licensed hazardous waste disposal company package->contact_vendor provide_sds Provide SDS to disposal company contact_vendor->provide_sds end End: Waste disposed of in compliance with regulations provide_sds->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2,6-Difluoro-3-methylbenzoic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may lead to respiratory irritation.[1] The following guidelines are designed to mitigate these risks and provide a clear, step-by-step approach to its safe use.

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Depending on the specific task, the required level of protection may vary.[2][3]

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety goggles or a full-face shield[2][4][5]Chemical-resistant gloves (e.g., nitrile, neoprene)[2]Lab coat or chemical-resistant apron[2][4]Use in a well-ventilated area or chemical fume hood to avoid dust inhalation[1][3]
Conducting reactions Safety goggles and face shield[3][4][5]Chemical-resistant gloves[2]Chemical-resistant lab coat or apron[2][4]Work within a certified chemical fume hood[3][4]
Transferring and transporting Safety gogglesChemical-resistant glovesLab coatNot generally required if containers are sealed
Waste disposal Safety gogglesChemical-resistant glovesLab coat or apronNot generally required if waste is properly contained
Spill cleanup Chemical splash goggles and face shield[3]Chemical-resistant glovesChemical-resistant coveralls or apron[2]Appropriate respirator with a suitable filter if dust is airborne[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational before commencing any work.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][4]

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare spill cleanup materials, such as a chemical spill kit with an appropriate neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate).[4]

2. Handling the Chemical:

  • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation of dust particles.[3][4]

  • When handling the solid, avoid generating dust.[6][7]

  • Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1][5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Unused or excess chemical should be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Once decontaminated, the empty container can be disposed of according to institutional guidelines.

3. Final Disposal:

  • All hazardous waste must be disposed of through an approved waste disposal plant or a licensed waste disposal company.[1][6][8] Follow all local, state, and federal regulations for hazardous waste disposal.

Safety and Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_weigh Weigh and Prepare Solutions in Fume Hood prep_spill->handle_weigh handle_react Conduct Experiment in Fume Hood handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon emergency_spill Spill Occurs handle_react->emergency_spill emergency_exposure Personal Exposure handle_react->emergency_exposure cleanup_waste Segregate and Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill_kit Use Spill Kit emergency_spill->emergency_spill_kit emergency_first_aid Administer First Aid (Eyewash/Shower) emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.